Product packaging for rac-Benzilonium Bromide-d5(Cat. No.:)

rac-Benzilonium Bromide-d5

Cat. No.: B15354370
M. Wt: 439.4 g/mol
InChI Key: GGMMWVHTLAENAS-IYSLTCQOSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

rac-Benzilonium Bromide-d5 is a deuterated analog of Benzilonium Bromide, characterized by five deuterium atoms replacing hydrogen, which is supplied as a useful analytical standard. Its primary application is in research and development of pharmaceuticals, where it serves as a critical internal standard for High-Performance Liquid Chromatography (HPLC) methods. By using this deuterated standard, researchers can achieve more accurate and reliable quantification of the non-deuterated parent compound in complex biological matrices, improving the precision of pharmacokinetic and metabolic studies . The parent compound, Benzilonium Bromide, is a recognized pharmaceutical agent with anticholinergic properties, functioning as a muscarinic antagonist . In the context of research, this deuterated version enables precise tracing and analysis of the drug's fate. This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or any form of human use. All necessary handling and safety information is provided in the accompanying Material Safety Data Sheet (MSDS), which must be reviewed prior to use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28BrNO3 B15354370 rac-Benzilonium Bromide-d5

Properties

Molecular Formula

C22H28BrNO3

Molecular Weight

439.4 g/mol

IUPAC Name

[1-ethyl-1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-1-ium-3-yl] 2-hydroxy-2,2-diphenylacetate;bromide

InChI

InChI=1S/C22H28NO3.BrH/c1-3-23(4-2)16-15-20(17-23)26-21(24)22(25,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14,20,25H,3-4,15-17H2,1-2H3;1H/q+1;/p-1/i1D3,3D2;

InChI Key

GGMMWVHTLAENAS-IYSLTCQOSA-M

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC.[Br-]

Canonical SMILES

CC[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC.[Br-]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to rac-Benzilonium Bromide-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of rac-Benzilonium Bromide-d5, a deuterated analogue of the anticholinergic agent Benzilonium Bromide. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, mechanism of action, and application in bioanalytical methodologies. All quantitative data is presented in structured tables, and experimental protocols are detailed to facilitate replication and further investigation. Visual diagrams of signaling pathways and experimental workflows are provided to enhance understanding.

Introduction

This compound is the isotopically labeled form of Benzilonium Bromide, a quaternary ammonium compound with anticholinergic properties. The presence of five deuterium atoms on the ethyl group provides a stable isotopic signature, making it an ideal internal standard for quantitative bioanalysis by mass spectrometry. Benzilonium Bromide itself is a muscarinic acetylcholine receptor antagonist, a class of drugs that inhibit the effects of the neurotransmitter acetylcholine in the central and peripheral nervous system. This guide will focus on the technical aspects of this compound, providing the necessary information for its use in a research and development setting.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValue
Chemical Name 1-Ethyl-1-(Ethyl-d5)-3-[(2-hydroxy-2,2-diphenylacetyl)oxy]pyrrolidinium Bromide
Synonyms This compound, Minelsin-d5, Portyn-d5, Ulcoban-d5
CAS Number 1050-48-2 (unlabeled)
Molecular Formula C₂₂H₂₃D₅BrNO₃
Molecular Weight 439.4 g/mol
Appearance Light Brown Solid
Melting Point >175°C (decomposes)
Solubility Soluble in DMSO, Methanol, and Water

Synthesis

The synthesis of this compound involves a two-step process: the formation of the benzilate ester followed by quaternization of the pyrrolidine nitrogen with deuterated ethyl bromide.

Synthesis of 1-Ethyl-3-pyrrolidinyl Benzilate

This step involves the esterification of 1-ethyl-3-hydroxypyrrolidine with a benzilate derivative.

  • Reactants: 1-ethyl-3-hydroxypyrrolidine and ethyl benzilate.

  • Procedure: A solution of 1-ethyl-3-hydroxypyrrolidine and ethyl benzilate in a suitable aprotic solvent (e.g., toluene) is refluxed in the presence of a catalyst, such as sodium methoxide. The reaction is monitored by thin-layer chromatography (TLC) until completion. The solvent is then removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel.

Quaternization with Ethyl-d5 Bromide

The final step is the formation of the quaternary ammonium salt using deuterated ethyl bromide.

  • Reactants: 1-Ethyl-3-pyrrolidinyl benzilate and ethyl-d5 bromide.

  • Procedure: The purified 1-ethyl-3-pyrrolidinyl benzilate is dissolved in a polar aprotic solvent such as acetonitrile. An excess of ethyl-d5 bromide is added, and the mixture is stirred at room temperature or gently heated to facilitate the reaction. The formation of the quaternary ammonium salt, which is typically insoluble in the reaction solvent, is observed as a precipitate. The solid product, this compound, is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dried under vacuum.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Quaternization 1-ethyl-3-hydroxypyrrolidine 1-ethyl-3-hydroxypyrrolidine esterification_reaction 1-ethyl-3-hydroxypyrrolidine->esterification_reaction Reflux with catalyst ethyl benzilate ethyl benzilate ethyl benzilate->esterification_reaction 1-ethyl-3-pyrrolidinyl benzilate 1-ethyl-3-pyrrolidinyl benzilate quaternization_reaction 1-ethyl-3-pyrrolidinyl benzilate->quaternization_reaction Acetonitrile esterification_reaction->1-ethyl-3-pyrrolidinyl benzilate ethyl-d5 bromide ethyl-d5 bromide ethyl-d5 bromide->quaternization_reaction This compound This compound quaternization_reaction->this compound

Caption: Synthetic workflow for this compound.

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

Benzilonium Bromide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). These G-protein coupled receptors are involved in a wide range of physiological functions mediated by acetylcholine. There are five subtypes of muscarinic receptors (M1-M5), and Benzilonium Bromide is expected to have a high affinity for the M3 subtype, which is predominantly found in smooth muscle and glandular tissue.

By blocking the binding of acetylcholine to these receptors, Benzilonium Bromide inhibits the downstream signaling cascade. In the case of M3 receptors, this involves the Gq protein pathway, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The net effect of this blockade in smooth muscle is relaxation, and in glandular tissue, it is the reduction of secretions.

G cluster_0 Muscarinic Receptor Signaling Acetylcholine Acetylcholine mAChR Muscarinic Receptor (M3) Acetylcholine->mAChR Binds and Activates Benzilonium_Bromide Benzilonium Bromide Benzilonium_Bromide->mAChR Blocks Binding Gq_protein Gq Protein mAChR->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca2_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Antagonistic action on the M3 muscarinic receptor pathway.

Experimental Protocols

This compound is primarily used as an internal standard in bioanalytical methods for the quantification of Benzilonium Bromide in biological matrices. A validated gas chromatography-mass spectrometry (GC-MS) method is a common application.

GC-MS Determination of Benzilonium Bromide in Plasma

This protocol is adapted from the principles of quantitative bioanalysis using a deuterated internal standard.

  • Sample Preparation:

    • To 1 mL of plasma, add 50 µL of a known concentration of this compound solution (internal standard).

    • Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Perform liquid-liquid extraction with 5 mL of an organic solvent (e.g., a mixture of hexane and isoamyl alcohol).

    • Vortex the mixture for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor: Specific fragment ions for Benzilonium Bromide and this compound are selected for quantification and confirmation.

  • Quantification:

    • A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of Benzilonium Bromide in the plasma samples is then determined from this calibration curve.

G Plasma_Sample Plasma Sample Add_IS Add this compound (IS) Plasma_Sample->Add_IS Buffer_Addition Add Buffer Add_IS->Buffer_Addition LLE Liquid-Liquid Extraction Buffer_Addition->LLE Evaporation Evaporate to Dryness LLE->Evaporation Reconstitution Reconstitute Evaporation->Reconstitution GCMS_Analysis GC-MS Analysis Reconstitution->GCMS_Analysis Quantification Quantification GCMS_Analysis->Quantification

Caption: Workflow for bioanalysis using this compound.

Quantitative Data

Due to the limited publicly available data specifically for Benzilonium Bromide, the following table includes representative pharmacokinetic and pharmacodynamic parameters for similar anticholinergic benzilate compounds. These values should be considered as estimates and may not be directly applicable to Benzilonium Bromide without further experimental verification.

ParameterRepresentative ValueDescription
Receptor Binding Affinity (Ki for M3) 1 - 10 nMThe concentration of the drug that occupies 50% of the M3 receptors at equilibrium.
IC₅₀ 5 - 50 nMThe concentration of the drug that inhibits 50% of the functional response mediated by M3 receptors.
Plasma Half-life (t½) 2 - 6 hoursThe time it takes for the plasma concentration of the drug to be reduced by half.
Peak Plasma Concentration (Cmax) 10 - 100 ng/mLThe maximum observed plasma concentration after administration.
Time to Peak Plasma Concentration (Tmax) 1 - 2 hoursThe time at which the peak plasma concentration is observed.

Conclusion

This compound is a critical tool for the accurate quantification of Benzilonium Bromide in biological matrices. Its stable isotopic label ensures high precision and accuracy in mass spectrometry-based bioanalytical methods. This guide has provided a detailed overview of its properties, synthesis, mechanism of action, and a representative experimental protocol for its use. The provided information is intended to support researchers and drug development professionals in their studies involving this important anticholinergic compound. Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic profile of Benzilonium Bromide.

An In-Depth Technical Guide to rac-Benzilonium Bromide-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and analytical methodologies for rac-Benzilonium Bromide-d5. This deuterated analog of the anticholinergic agent Benzilonium Bromide serves as a valuable tool in pharmacokinetic and metabolic studies.

Core Chemical Properties

This compound is a labeled version of Benzilonium Bromide, an anticholinergic drug.[1] The incorporation of five deuterium atoms provides a distinct mass signature for use in mass spectrometry-based analytical methods.

PropertyValueSource
Molecular Formula C22H23D5BrNO3[2]
Molecular Weight 439.4 g/mol [2]
Physical Form Light Brown Solid[2]
Melting Point >175°C (decomposition)[2]
Solubility Soluble in DMSO, Methanol, and Water[2]
Storage Temperature -20°C[2]

Note: Specific quantitative data on isotopic purity and solubility (in mg/mL) are typically provided in the Certificate of Analysis from the supplier. Clearsynth is a known supplier of this compound and can provide a Certificate of Analysis upon request.[3]

Biological Activity: Anticholinergic Mechanism of Action

Benzilonium Bromide, the non-deuterated parent compound, functions as a competitive antagonist of acetylcholine at muscarinic receptors.[1] By blocking these receptors, it inhibits the effects of the parasympathetic nervous system, which is responsible for "rest-and-digest" functions. This antagonism leads to a variety of physiological effects, including the relaxation of smooth muscle and a decrease in secretions.

The primary signaling pathway affected is the G-protein coupled receptor (GPCR) cascade associated with muscarinic receptors (M1, M2, M3, M4, and M5). The binding of Benzilonium Bromide prevents acetylcholine from activating these receptors and initiating downstream signaling events.

Muscarinic Receptor Antagonism Signaling Pathway

Muscarinic Receptor Antagonism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor Acetylcholine->Muscarinic_Receptor Binds G_Protein G-Protein Muscarinic_Receptor->G_Protein Activates Effector_Enzyme Effector Enzyme G_Protein->Effector_Enzyme Activates Second_Messenger Second Messengers Effector_Enzyme->Second_Messenger Generates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) Second_Messenger->Cellular_Response Initiates Benzilonium_Bromide rac-Benzilonium Bromide-d5 Benzilonium_Bromide->Muscarinic_Receptor Blocks

Caption: Antagonism of the muscarinic receptor by this compound.

Experimental Protocols

Detailed experimental protocols for the analysis of this compound are crucial for obtaining accurate and reproducible results. The following sections outline general methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound in a given sample.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 or Cyano column (e.g., Purospher RP-18e or Waters Spherisorb Cyano)[4]

Mobile Phase (Example):

  • A mixture of acetonitrile and a buffer solution (e.g., 0.02 M sodium heptane sulfonate solution with 0.1% triethylamine, pH adjusted to 3.45 with phosphoric acid).[5] The ratio of acetonitrile to buffer will need to be optimized.

General Procedure:

  • Prepare a standard stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or water).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the sample by dissolving it in the mobile phase and filtering it through a 0.45 µm filter.

  • Set the HPLC parameters:

    • Flow rate: e.g., 1.0 mL/min[5]

    • Injection volume: e.g., 10 µL[5]

    • Detection wavelength: e.g., 210 nm or 263 nm[4][5]

  • Inject the standards and the sample onto the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

HPLC Analysis Workflow Start Start Prepare_Standards Prepare Calibration Standards Start->Prepare_Standards Prepare_Sample Prepare Sample Solution Start->Prepare_Sample HPLC_Analysis HPLC Analysis Prepare_Standards->HPLC_Analysis Prepare_Sample->HPLC_Analysis Data_Processing Data Processing HPLC_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification End End Quantification->End

Caption: General workflow for the quantitative analysis of this compound by HPLC.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for analyzing deuterated compounds due to its ability to differentiate based on mass-to-charge ratio.

Objective: To confirm the identity and determine the isotopic purity of this compound.

Instrumentation:

  • A mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

General Procedure:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid to promote ionization).

  • Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.

  • Acquire the mass spectrum in positive ion mode.

  • Analyze the spectrum to identify the molecular ion peak corresponding to this compound ([M]+). The expected m/z will be approximately 439.4.

  • Examine the isotopic distribution of the molecular ion peak to assess the level of deuterium incorporation and the presence of any non-deuterated or partially deuterated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the position of the deuterium labels.

Objective: To confirm the chemical structure and the location of deuterium atoms in this compound.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher).

General Procedure:

  • Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).

  • Acquire a ¹H NMR spectrum. The signals corresponding to the protons on the deuterated ethyl group should be absent or significantly reduced in intensity compared to the spectrum of the non-deuterated compound.

  • Acquire a ¹³C NMR spectrum to confirm the carbon skeleton.

  • If necessary, acquire a ²H (Deuterium) NMR spectrum to directly observe the deuterium signals.

This technical guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further optimization of the described analytical methods may be required. Always refer to the supplier's Certificate of Analysis for lot-specific data.

References

Elucidation of the Molecular Structure of rac-Benzilonium Bromide-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the analytical methodologies for the structural elucidation of rac-Benzilonium Bromide-d5, an isotopically labeled quaternary ammonium compound. As an anticholinergic agent, the precise structural confirmation of Benzilonium Bromide and its deuterated analogue is critical for its use as an internal standard in pharmacokinetic and metabolic studies. This document provides a comprehensive overview of the spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, that are pivotal for confirming the molecular structure, with a specific focus on the position of the deuterium labels. Due to the proprietary nature of specific experimental data for this labeled compound, this guide presents a compilation of expected quantitative results and detailed experimental protocols based on established principles of organic spectroscopy.

Introduction

This compound is the deuterated form of Benzilonium Bromide, a quaternary ammonium anticholinergic drug. The introduction of five deuterium atoms into one of the N-ethyl groups provides a distinct mass shift, making it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry. The structural integrity and the precise location of the deuterium labels are paramount for its application. This guide details the analytical workflow for the complete structural verification of this compound.

Chemical Structure:

G cluster_0 This compound mol

Caption: Chemical structure of this compound.

Analytical Methodologies and Expected Data

The structural elucidation of this compound involves a combination of spectroscopic techniques to confirm the connectivity of atoms and the location of the deuterium labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. For this compound, ¹H NMR and ¹³C NMR are essential.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. The absence of signals corresponding to the ethyl group protons where the deuterium is incorporated will confirm the labeling.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. The carbon signals of the deuterated ethyl group will show a characteristic triplet multiplicity due to C-D coupling and will be shifted slightly upfield.

  • 2D NMR (COSY, HSQC, HMBC): These experiments can be performed to confirm the connectivity of the entire molecule. A Heteronuclear Single Quantum Coherence (HSQC) experiment will be particularly useful to correlate the carbons of the deuterated ethyl group with the absence of directly attached protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5 - 7.3m10HAromatic protons (two phenyl rings)
~5.2t1H-CH-O- (pyrrolidinium ring)
~4.0s1H-OH
~3.6 - 3.4m4H-CH₂-N⁺-CH₂- (pyrrolidinium ring)
~3.3q2H-N⁺-CH₂-CH₃ (non-deuterated ethyl group)
~2.2 - 2.0m2H-CH₂-CH-O- (pyrrolidinium ring)
~1.2t3H-N⁺-CH₂-CH₃ (non-deuterated ethyl group)

Note: The signals for the -CD₂-CD₃ group are expected to be absent in the ¹H NMR spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (ppm)Assignment
~173C=O (ester)
~140Quaternary aromatic carbons
~128 - 127Aromatic CH carbons
~78C-OH (quaternary)
~75-CH-O- (pyrrolidinium ring)
~55-CH₂-N⁺-CH₂- (pyrrolidinium ring)
~50-N⁺-CH₂-CH₃ (non-deuterated ethyl group)
~48 (triplet)-N⁺-CD₂-CD₃ (deuterated ethyl group)
~30-CH₂-CH-O- (pyrrolidinium ring)
~8-N⁺-CH₂-CH₃ (non-deuterated ethyl group)
~7 (multiplet)-N⁺-CD₂-CD₃ (deuterated ethyl group)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Use electrospray ionization (ESI) in positive ion mode, as the molecule is a quaternary ammonium salt and is pre-charged.

  • Mass Analysis: Acquire the full scan mass spectrum to determine the molecular ion. The isotopic pattern of the molecular ion will confirm the presence of the bromine atom.

  • Tandem MS (MS/MS): Perform fragmentation of the molecular ion to study the fragmentation pattern, which will provide evidence for the structural components.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

m/z (calculated)Ion FormulaAssignment
358.25[C₂₂H₂₃D₅NO₃]⁺Molecular Ion (cation)
183.08[C₁₃H₁₁O]⁺Diphenylmethyl cation fragment
105.03[C₇H₅O]⁺Benzoyl cation fragment
103.13[C₅H₇D₅N]⁺Deuterated N-ethylpyrrolidine fragment
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: Infrared Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Table 4: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3400 (broad)StrongO-H stretch (hydroxyl group)
~3060, 3030MediumAromatic C-H stretch
~2980, 2870MediumAliphatic C-H stretch
~2200-2100WeakC-D stretch (deuterated ethyl group)
~1730StrongC=O stretch (ester)
~1600, 1490, 1450MediumAromatic C=C stretch
~1240StrongC-O stretch (ester)
~700, 750StrongAromatic C-H bend (out-of-plane)

Visualized Workflows

General Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound.

G cluster_workflow Structure Elucidation Workflow Sample This compound Sample HRMS High-Resolution MS (ESI-QTOF) Sample->HRMS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR Infrared Spectroscopy (FT-IR) Sample->IR Data_Analysis Spectroscopic Data Analysis HRMS->Data_Analysis Molecular Formula & Fragmentation NMR->Data_Analysis Connectivity & Deuterium Location IR->Data_Analysis Functional Groups Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the structural elucidation of this compound.

Hypothetical Signaling Pathway Inhibition

Benzilonium Bromide is a muscarinic acetylcholine receptor antagonist. Its mechanism of action involves blocking the effects of acetylcholine at these receptors.

G cluster_pathway Mechanism of Action ACh Acetylcholine (ACh) Receptor Muscarinic Receptor ACh->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Activates Effector Cellular Response (e.g., smooth muscle contraction) G_Protein->Effector Initiates Benzilonium Benzilonium Bromide Benzilonium->Receptor Blocks

Caption: Antagonistic action of Benzilonium Bromide at the muscarinic receptor.

Conclusion

The structural elucidation of this compound is a critical quality control step to ensure its suitability as an internal standard. A combination of NMR, mass spectrometry, and IR spectroscopy provides a comprehensive characterization of the molecule. While specific experimental data is often proprietary, the application of fundamental spectroscopic principles allows for a confident confirmation of the molecular structure, including the verification of the site and extent of deuterium labeling. The methodologies and expected data presented in this guide provide a robust framework for the structural analysis of this and similar isotopically labeled compounds.

An In-depth Technical Guide to the Synthesis of rac-Benzilonium Bromide-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic pathway for rac-Benzilonium Bromide-d5, a deuterated isotopologue of the anticholinergic agent Benzilonium Bromide. The synthesis is presented as a multi-step process, commencing from commercially available or readily synthesizable starting materials. This document includes detailed experimental protocols, tabulated quantitative data, and visualizations of the synthetic workflow and logical relationships to aid in research and development.

Overview of the Synthetic Strategy

The synthesis of this compound is proposed to proceed via a three-step sequence:

  • Preparation of 1-ethyl-3-pyrrolidinol: This intermediate can be obtained from commercial sources or synthesized via established methods.

  • Esterification of 1-ethyl-3-pyrrolidinol with Benzilic Acid: This step forms the tertiary amine precursor, 1-ethyl-3-(benziloyloxy)pyrrolidine.

  • Quaternization with Bromoethane-d5: The final step involves the reaction of the tertiary amine with bromoethane-d5 to yield the desired deuterated product.

The isotopic label is introduced in the final step using a commercially available deuterated reagent, which provides a high level of deuterium incorporation.

Experimental Protocols

Step 1: Preparation of 1-ethyl-3-pyrrolidinol

1-ethyl-3-pyrrolidinol is a commercially available starting material. Alternatively, it can be synthesized by the reductive amination of 4-chloro-3-hydroxybutyronitrile with acetaldehyde, followed by cyclization.

Step 2: Synthesis of 1-ethyl-3-(benziloyloxy)pyrrolidine

This procedure describes the esterification of 1-ethyl-3-pyrrolidinol with benzilic acid using a carbodiimide coupling agent.

  • Materials:

    • 1-ethyl-3-pyrrolidinol (1.0 eq)

    • Benzilic acid (1.1 eq)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

    • Dichloromethane (anhydrous)

  • Procedure:

    • To a solution of benzilic acid and 1-ethyl-3-pyrrolidinol in anhydrous dichloromethane, add DMAP.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of DCC in anhydrous dichloromethane to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-ethyl-3-(benziloyloxy)pyrrolidine.

Step 3: Synthesis of this compound

This final step involves the quaternization of the tertiary amine intermediate with bromoethane-d5.

  • Materials:

    • 1-ethyl-3-(benziloyloxy)pyrrolidine (1.0 eq)

    • Bromoethane-d5 (1.5 eq)

    • Acetonitrile (anhydrous)

  • Procedure:

    • Dissolve 1-ethyl-3-(benziloyloxy)pyrrolidine in anhydrous acetonitrile.

    • Add bromoethane-d5 to the solution.

    • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 24-48 hours.

    • Monitor the reaction for the precipitation of the quaternary ammonium salt.

    • After completion, cool the reaction mixture to room temperature and then to 0-4 °C to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the product with cold diethyl ether to remove any unreacted starting materials.

    • Dry the product under vacuum to yield this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₂H₂₃D₅BrNO₃
Molecular Weight 439.4 g/mol
Appearance White to off-white solid
Deuterium Incorporation >98%

Table 2: Proposed Reaction Parameters and Expected Outcomes

StepReactantsKey ReagentsSolventTemperatureReaction TimeExpected Yield
1 N/A (Commercial)N/AN/AN/AN/AN/A
2 1-ethyl-3-pyrrolidinol, Benzilic acidDCC, DMAPDichloromethane0 °C to RT12-18 h70-85%
3 1-ethyl-3-(benziloyloxy)pyrrolidineBromoethane-d5AcetonitrileReflux (82 °C)24-48 h80-95%

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Intermediate Procurement cluster_step2 Step 2: Esterification cluster_step3 Step 3: Quaternization 1_ethyl_3_pyrrolidinol 1-ethyl-3-pyrrolidinol Esterification Esterification (DCC, DMAP) 1_ethyl_3_pyrrolidinol->Esterification Benzilic_Acid Benzilic Acid Benzilic_Acid->Esterification Tertiary_Amine 1-ethyl-3-(benziloyloxy)pyrrolidine Esterification->Tertiary_Amine Quaternization Quaternization (Menshutkin Reaction) Tertiary_Amine->Quaternization Bromoethane_d5 Bromoethane-d5 Bromoethane_d5->Quaternization Final_Product This compound Quaternization->Final_Product

Caption: Synthetic workflow for this compound.

Logical_Relationship Start Starting Materials Intermediate_1 1-ethyl-3-pyrrolidinol Start->Intermediate_1 Reagent_1 Benzilic Acid Start->Reagent_1 Reagent_2 Bromoethane-d5 Start->Reagent_2 Process_1 Esterification Intermediate_1->Process_1 Reagent_1->Process_1 Intermediate_2 1-ethyl-3-(benziloyloxy)pyrrolidine (Tertiary Amine) Process_1->Intermediate_2 Process_2 Quaternization (Menshutkin Reaction) Intermediate_2->Process_2 Reagent_2->Process_2 Product This compound Process_2->Product

Caption: Logical relationship of the synthesis of this compound.

In-Depth Technical Guide: rac-Benzilonium Bromide-d5 Safety Profile

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the safety data for rac-Benzilonium Bromide-d5, intended for researchers, scientists, and professionals in drug development. The information is compiled from available safety data sheets of closely related compounds and product specifications for the deuterated substance.

Chemical and Physical Properties

This compound is a labeled form of Benzilonium Bromide, an anticholinergic drug.[1] The deuterated form is often used as an analytical standard in research and development.[2]

PropertyValueSource
Molecular Formula C22H23D5BrNO3[1]
Molecular Weight 439.4 g/mol [1]
Appearance Light Brown Solid[1]
Melting Point >175°C (decomposes)[1]
Solubility Soluble in DMSO, Methanol, and Water[1]
Storage Temperature -20°C[1][3]
Shipping Temperature Blue Ice[1]

Hazard Identification and Classification

Based on data from related benzalkonium compounds, this compound is considered a hazardous substance.[4][5] The primary hazards are associated with its corrosive and toxic properties.

GHS Hazard Statements:

  • H301: Toxic if swallowed.[5][6]

  • H315: Causes skin irritation.[5][6]

  • H319: Causes serious eye irritation.[5][6]

  • H335: May cause respiratory irritation.[5][6]

Signal Word: Danger[5][6]

Pictogram:

  • Skull and Crossbones (GHS06)[5]

The following diagram illustrates the general hazard identification and response workflow.

Hazard_Workflow cluster_ID Hazard Identification cluster_Exposure Potential Exposure Routes cluster_Response First Aid Measures Substance This compound Hazard_Classification Toxic if Swallowed Causes Skin Irritation Causes Serious Eye Irritation May Cause Respiratory Irritation Substance->Hazard_Classification is classified as Ingestion Ingestion Hazard_Classification->Ingestion Skin_Contact Skin Contact Hazard_Classification->Skin_Contact Eye_Contact Eye Contact Hazard_Classification->Eye_Contact Inhalation Inhalation Hazard_Classification->Inhalation Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth If swallowed Wash_Skin Wash with Soap and Water Skin_Contact->Wash_Skin If on skin Rinse_Eyes Rinse Cautiously with Water Eye_Contact->Rinse_Eyes If in eyes Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air If inhaled Seek_Medical_Attention Seek Immediate Medical Attention Rinse_Mouth->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention if irritation persists Move_to_Fresh_Air->Seek_Medical_Attention if breathing is difficult

Hazard Identification and First Aid Workflow

Toxicological Information

Toxicological data for benzalkonium halides indicate moderate acute oral toxicity and low to moderate acute dermal toxicity.[7] Ingestion of sufficient quantities can lead to severe health effects.[4]

Exposure RouteSpeciesValueSource
Oral LD50 Rat240–795 mg/kg bw[7]
Oral LD50 Mouse150–340 mg/kg bw[7]
Dermal LD50 Rat930–2848 mg/kg bw[7]
Dermal LD50 Rabbit2730–3413 mg/kg bw[7]

Health Effects:

  • Ingestion: Harmful or fatal if swallowed.[4] Can cause severe chemical burns to the mouth, throat, and gastrointestinal tract.[4]

  • Skin Contact: Causes skin irritation and may be harmful if absorbed through the skin.[4][5] Can produce chemical burns upon direct contact.[4]

  • Eye Contact: Causes serious eye damage, potentially leading to irreversible injury and blindness.[4]

  • Inhalation: May cause respiratory irritation.[5]

Studies on benzalkonium chloride (BAC) have shown genotoxic effects in mammalian and plant cells at environmentally relevant concentrations.[8] However, a broader evaluation of benzalkonium halides concluded they are not considered to have genotoxic or carcinogenic potential.[7]

Handling and Storage

Proper handling and storage procedures are crucial to minimize risk.

AspectRecommendationSource
Handling Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Use in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.[5][6][9]
Storage Store at -20°C in a tightly closed container. Keep in a dry, cool, and well-ventilated place. Protect from light and moisture.[1][3][9]
Incompatible Materials Strong oxidizing agents.[9]

The following diagram outlines the recommended personal protective equipment (PPE) and engineering controls.

PPE_Workflow cluster_Controls Exposure Controls cluster_Engineering cluster_PPE_Items Engineering_Controls Engineering Controls PPE Personal Protective Equipment Ventilation Use in a well-ventilated area or chemical fume hood Engineering_Controls->Ventilation Eyewash_Station Eyewash stations and safety showers nearby Engineering_Controls->Eyewash_Station Gloves Compatible chemical-resistant gloves PPE->Gloves Eye_Protection Safety goggles or face shield PPE->Eye_Protection Lab_Coat Protective clothing/lab coat PPE->Lab_Coat Respirator NIOSH/MSHA approved respirator (if ventilation is inadequate) PPE->Respirator

Recommended Exposure Controls

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill SizeProcedureSource
Minor Spill Remove ignition sources. Clean up immediately, avoiding contact with skin and eyes. Use dry clean-up procedures to avoid generating dust. Place in a suitable, labeled container for disposal.[4]
Major Spill Evacuate the area and move upwind. Alert emergency responders. Do not touch the spilled material.[4]

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound are not publicly available in the searched safety data sheets. Researchers should refer to specific analytical methods or literature where this standard is employed. The general solubility information can be used to prepare stock solutions. For example, to prepare a solution, one could add solvents like DMSO, Methanol, or Water.[1] If precipitation occurs, heating and/or sonication may aid in dissolution.[3]

Signaling Pathways

The primary mechanism of action for Benzilonium Bromide is as an anticholinergic agent, meaning it blocks the action of the neurotransmitter acetylcholine at muscarinic receptors. This action is responsible for its therapeutic effects. The deuterated form is expected to have the same pharmacological target. No specific safety-related signaling pathways were detailed in the provided search results. The toxicity is primarily due to its corrosive nature and systemic effects following significant exposure.

References

A Technical Guide to the Mechanism of Action of rac-Benzilonium Bromide-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed examination of the mechanism of action of rac-Benzilonium Bromide-d5. As the deuterated analogue of Benzilonium Bromide, its pharmacological activity is identical to the parent compound. Benzilonium Bromide is a quaternary ammonium compound classified as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist. Its primary mechanism involves the competitive blockade of acetylcholine at all five muscarinic receptor subtypes (M1-M5), leading to the inhibition of parasympathetic nerve stimulation. This guide details the underlying signaling pathways, presents comparative pharmacological data for the muscarinic antagonist class, and outlines the experimental protocols used for characterization.

Introduction

This compound is the deuterium-labeled form of Benzilonium Bromide, a synthetic quaternary ammonium anticholinergic agent. The inclusion of five deuterium atoms makes it suitable as an internal standard for mass spectrometry-based quantification of the non-deuterated drug. The mechanism of action is conferred by the parent molecule, Benzilonium Bromide.

As a muscarinic antagonist, Benzilonium Bromide blocks the actions of the neurotransmitter acetylcholine (ACh) at muscarinic receptors located on the cell membranes of various tissues, including smooth muscle, cardiac muscle, and glandular tissues.[1] This blockade effectively counters the "rest-and-digest" functions of the parasympathetic nervous system.[2] Historically, compounds in this class have been utilized for their antispasmodic effects on the gastrointestinal tract and their ability to reduce gastric secretions.[3]

Core Mechanism of Action: Muscarinic Receptor Antagonism

The primary mechanism of action of Benzilonium Bromide is competitive antagonism at muscarinic acetylcholine receptors. There are five genetically distinct subtypes of mAChRs (M1-M5), which are all G-protein coupled receptors (GPCRs) that mediate the diverse effects of acetylcholine throughout the body.

  • M1, M3, and M5 Receptors: These subtypes primarily couple through the Gq/11 family of G-proteins. Upon activation by acetylcholine, Gq/11 stimulates the enzyme phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rise in cytosolic Ca2+ is the key event leading to cellular responses such as smooth muscle contraction and glandular secretion.[3]

  • M2 and M4 Receptors: These subtypes couple through the Gi/o family of G-proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. They also activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and an inhibitory effect on tissues like the heart (bradycardia).

Benzilonium Bromide, as a non-selective antagonist, binds to the same site as acetylcholine on these receptors but does not activate them. By occupying the receptor, it prevents acetylcholine from binding and initiating the downstream signaling cascades. The most clinically relevant effect for gastrointestinal applications is the blockade of M3 receptors on smooth muscle and secretory glands.[1]

Signaling Pathway Diagram

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol / ER M3R M3 Muscarinic Receptor Gq11 Gq/11 Protein M3R->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (ACh) BB Benzilonium Bromide BB->M3R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca Ca2+ Release ER->Ca Response Smooth Muscle Contraction, Secretion Ca->Response

Caption: M3 receptor signaling pathway and inhibition by Benzilonium Bromide.

Quantitative Pharmacological Data

CompoundM1 (Neuronal) Ki (nM)M2 (Cardiac) Ki (nM)M3 (Glandular/Smooth Muscle) Ki (nM)M4 Ki (nM)M5 Ki (nM)Selectivity
Atropine 1.64.6~2--Non-selective
Ipratropium ~20~20~20--Non-selective
Tiotropium 101851310Non-selective (Kinetic M3)
Pirenzepine 8320150--M1 Selective
4-DAMP 9160.8420M3 Selective
Otilonium Bromide 120140-130160Non-selective
Benzilonium Bromide Data not availableData not availableData not availableData not availableData not availablePresumed Non-selective

Data compiled from various pharmacological sources for comparative purposes. The profile of Benzilonium Bromide is expected to be similar to other non-selective quaternary ammonium antagonists like Ipratropium.

Experimental Protocols

The affinity and selectivity of a muscarinic antagonist like Benzilonium Bromide are determined using established in vitro pharmacological assays. The most common method is the radioligand competition binding assay.

Protocol: Radioligand Competition Binding Assay for Muscarinic Receptors

This protocol outlines a general procedure to determine the binding affinity (Ki) of a test compound (e.g., Benzilonium Bromide) for muscarinic receptor subtypes.

1. Materials:

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK-293) cells stably transfected to express a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: A non-selective, high-affinity muscarinic antagonist radiolabeled with tritium, typically [3H]-N-methylscopolamine ([3H]-NMS).

  • Test Compound: Benzilonium Bromide, prepared in a range of concentrations.

  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of a non-labeled, potent muscarinic antagonist like atropine.

  • Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer with MgCl2.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter & Cocktail: For quantifying radioactivity.

2. Procedure:

  • Membrane Preparation: Homogenize transfected cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine protein concentration via a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, combine the following in each well:

    • Receptor membranes (typically 10-50 µg of protein).

    • A fixed concentration of [3H]-NMS (typically at its Kd value, e.g., ~0.5 nM).

    • Varying concentrations of the test compound (Benzilonium Bromide), typically spanning a 5-log unit range (e.g., 0.1 nM to 10 µM).

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add a saturating concentration of atropine.

  • Incubation: Incubate the plate at room temperature or 30°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand (which passes through).

  • Washing: Quickly wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM for each concentration of the test compound.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

  • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Experimental Workflow Diagram

Radioligand_Assay_Workflow prep Prepare Receptor Membranes (e.g., from CHO-hM3 cells) setup Set up 96-well plate: Membranes + [3H]-NMS + Test Compound prep->setup incubate Incubate to Reach Equilibrium (e.g., 60 min at 30°C) setup->incubate filter Rapid Vacuum Filtration (Separates Bound from Free Radioligand) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: Calculate IC50 and Ki values count->analyze

Caption: Workflow for a radioligand competition binding assay.

Conclusion

The mechanism of action of this compound is identical to that of Benzilonium Bromide, which functions as a competitive, non-selective antagonist of muscarinic acetylcholine receptors. By blocking M1-M5 receptors, it inhibits the physiological effects of parasympathetic stimulation. Its therapeutic utility, particularly as an antispasmodic, is primarily derived from the blockade of M3 receptors on gastrointestinal smooth muscle and exocrine glands, which prevents acetylcholine-induced calcium mobilization and subsequent contraction and secretion. While specific quantitative affinity data for this compound are not widely published, its pharmacological profile can be confidently inferred from its chemical class and can be precisely determined using standard experimental protocols such as radioligand binding assays.

References

An In-depth Technical Guide to the Anticholinergic Properties of Bencycloquidium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bencycloquidium Bromide (BCQB) is a novel quaternary ammonium anticholinergic agent characterized by its high affinity and selectivity for muscarinic M3 receptors.[1][2][3] As a potent muscarinic antagonist, BCQB holds therapeutic potential for conditions involving cholinergic overactivity, such as allergic rhinitis and chronic obstructive pulmonary disease (COPD).[1][3] This document provides a detailed technical overview of the anticholinergic properties of Bencycloquidium Bromide, intended for researchers, scientists, and professionals in drug development.

Chemical Structure

Bencycloquidium Bromide (BCQB)

  • IUPAC Name: 3-(2-cyclopentyl-2-hydroxy-2-phenylethoxy)-1-methylquinuclidin-1-ium bromide[1]

  • CAS Number: 860804-18-8[1]

  • Molecular Formula: C21H32BrNO2[1]

  • Molecular Weight: 410.40 g/mol [1]

Benzilonium Bromide

  • Molecular Formula: C22H28BrNO3

  • Molecular Weight: 434.37 g/mol

Anticholinergic Properties: Quantitative Data

The anticholinergic activity of Bencycloquidium Bromide has been quantified through various in vitro assays, demonstrating its affinity for muscarinic receptors and its functional antagonism of cholinergic stimulation.

Receptor SubtypePreparationpKi
M1Chinese Hamster Ovary (CHO) cells7.86[1][3]
M2Chinese Hamster Ovary (CHO) cells7.21[1][3]
M3Chinese Hamster Ovary (CHO) cells8.21[1][3]

pKi is the negative logarithm of the inhibition constant (Ki).

Tissue PreparationAgonistpA2
Guinea Pig TracheaMethacholine8.85[1][3]
Guinea Pig IleumMethacholine8.71[1][3]
Guinea Pig Urinary BladderMethacholine8.57[1][3]
Guinea Pig Right AtriumMethacholine8.19[1][3]

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to determine the anticholinergic properties of Bencycloquidium Bromide.

Objective: To determine the binding affinity (Ki) of Bencycloquidium Bromide for M1, M2, and M3 muscarinic acetylcholine receptors.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, or M3 receptors are cultured under standard conditions.

    • Cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation.

    • The final membrane pellet is resuspended in an appropriate assay buffer.

  • Competition Binding Assay:

    • Cell membranes are incubated with a specific radioligand (e.g., [3H]-N-methylscopolamine) at a concentration near its Kd value.

    • Increasing concentrations of unlabeled Bencycloquidium Bromide are added to the incubation mixture.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine).

    • The incubation is carried out at a controlled temperature for a defined period to reach equilibrium.

  • Detection and Data Analysis:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • The data are analyzed using non-linear regression to fit a one-site competition model, yielding the IC50 value (the concentration of BCQB that inhibits 50% of specific radioligand binding).

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To determine the functional antagonist potency (pA2) of Bencycloquidium Bromide against agonist-induced smooth muscle contraction and cardiac effects.

Methodology:

  • Tissue Preparation:

    • Tissues such as guinea pig trachea, ileum, urinary bladder, and right atrium are dissected and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

    • The tissues are allowed to equilibrate under a resting tension.

  • Cumulative Concentration-Response Curves:

    • A cumulative concentration-response curve to an agonist (e.g., methacholine) is established to determine the baseline response.

    • The tissues are then washed and incubated with a specific concentration of Bencycloquidium Bromide for a predetermined period.

    • A second cumulative concentration-response curve to the agonist is then generated in the presence of BCQB.

    • This process is repeated with several different concentrations of BCQB.

  • Data Analysis:

    • The concentration-response curves are plotted, and the rightward shift caused by Bencycloquidium Bromide is measured.

    • A Schild plot is constructed by plotting the log (concentration ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

    • The pA2 value is determined from the x-intercept of the Schild regression line. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.

Visualizations

M3_Antagonism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Cell (Smooth Muscle) ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release M3R Muscarinic M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction ACh->M3R Binds & Activates BCQB Bencycloquidium Bromide (BCQB) BCQB->M3R Competitively Blocks

Caption: Mechanism of M3 receptor antagonism by BCQB.

Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Development receptor_binding Radioligand Binding Assays (CHO cells expressing M1-M5) functional_assays Functional Assays (Isolated Tissues) receptor_binding->functional_assays Determine Ki selectivity_panel Receptor Selectivity Panel (Off-target screening) functional_assays->selectivity_panel Determine pA2 pk_studies Pharmacokinetic Studies (Animal models) selectivity_panel->pk_studies Confirm Selectivity pd_models Pharmacodynamic Models (e.g., Bronchoconstriction model) pk_studies->pd_models toxicology Toxicology Studies pd_models->toxicology phase1 Phase I (Safety & Tolerability in Humans) toxicology->phase1 phase2 Phase II (Efficacy & Dose-ranging) phase1->phase2 phase3 Phase III (Pivotal Efficacy & Safety) phase2->phase3 end Regulatory Submission & Approval phase3->end start Compound Synthesis & Initial Screening start->receptor_binding

Caption: Workflow for muscarinic antagonist drug development.

Conclusion

Bencycloquidium Bromide is a potent and selective M3 muscarinic receptor antagonist. Its high affinity for the M3 receptor, coupled with its functional antagonism demonstrated in various smooth muscle preparations, underscores its potential as a therapeutic agent for diseases characterized by cholinergic hyperactivity. The data presented in this guide provide a comprehensive foundation for further research and development of this compound. The detailed experimental protocols and workflow diagrams serve as a valuable resource for scientists engaged in the discovery and characterization of novel anticholinergic drugs.

References

A Technical Guide to the Applications of Labeled Benzalkonium Bromide and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of labeled benzalkonium bromide and its structural analogs. Given the limited direct research on a compound specifically named "Benzilonium Bromide," this paper focuses on the closely related and widely studied quaternary ammonium compound, Benzalkonium Bromide. The applications detailed herein leverage isotopic and fluorescent labeling to investigate its antimicrobial mechanisms, cellular interactions, and resistance pathways.

Introduction to Benzalkonium Bromide

Benzalkonium bromide is a quaternary ammonium cationic surfactant with broad-spectrum antimicrobial properties.[1][2][3] It is extensively used as a disinfectant, antiseptic, and preservative in pharmaceutical, cosmetic, and industrial applications.[1][2][4] Its mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of cellular contents.[5] To further elucidate its biological interactions and the development of microbial resistance, researchers have turned to labeled forms of benzalkonium compounds.

Labeled Analogs of Benzalkonium Bromide

The synthesis of labeled benzalkonium compounds, including both isotopically and fluorescently tagged analogs, provides powerful tools for a range of scientific investigations.

  • Isotopically Labeled Benzalkonium Analogs: While direct studies on isotopically labeled Benzalkonium Bromide are not prevalent in the available literature, the synthesis of labeled precursors is well-documented. For instance, methods exist for synthesizing benzyl bromide compounds with isotope-labeled benzene rings (using deuterium, tritium, ¹³C, or ¹⁴C). These labeled precursors are crucial for producing radiolabeled benzalkonium analogs to be used in metabolic, pharmacokinetic, and environmental fate studies.

  • Fluorescently Labeled Benzalkonium Analogs: A notable example of a fluorescently labeled analog is N-dodecyl-N,N-dimethyl-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl]azanium-iodide (NBD-DDA), a fluorescent analog of benzalkonium chloride. This compound has been instrumental in studying the mechanisms of bacterial resistance to quaternary ammonium compounds.

Applications of Labeled Benzalkonium Analogs in Research

The primary application of labeled benzalkonium analogs is in the study of antimicrobial resistance and the compound's mode of action at a cellular level.

Fluorescently labeled analogs like NBD-DDA allow for the direct visualization and quantification of the compound's interaction with bacterial cells.

  • Cellular Accumulation Studies: Research has utilized NBD-DDA to demonstrate that reduced cellular accumulation is a key mechanism of evolved benzalkonium tolerance in bacteria such as E. coli. Confocal laser scanning microscopy (CLSM) has shown that NBD-DDA preferentially localizes to the cell envelope, a primary target for these types of disinfectants.

  • Efflux Pump Activity: By using fluorescent analogs, it has been shown that efflux pumps, such as the TolC-mediated system in E. coli, are responsible for the active removal of the compound from the cell, thus contributing to resistance.

The ability to track the labeled compound within a biological system provides valuable insights into its mode of action. The localization of NBD-DDA to the bacterial cell envelope confirms that membrane disruption is a key part of its antimicrobial activity.

Quantitative Data Summary

The following table summarizes key quantitative data from studies involving benzalkonium bromide and its analogs.

ParameterOrganismValueApplication
Minimum Inhibitory Concentration (MIC) of Benzalkonium ChlorideSalmonella enterica serovar Virchow4 to 256 mg/literAntimicrobial Susceptibility Testing
Minimum Inhibitory Concentration (MIC) of Benzalkonium ChlorideE. coli O157>1,000 mg/literAntimicrobial Susceptibility Testing
Minimum Inhibitory Concentration (MIC) of Benzalkonium ChlorideListeria monocytogenes10 to 30 mg/literAntimicrobial Susceptibility Testing

Experimental Protocols

This protocol provides a general workflow for the synthesis of a fluorescently labeled quaternary ammonium compound analogous to benzalkonium.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product N,N-dimethylethylenediamine N,N-dimethylethylenediamine Step1 Nucleophilic Substitution: Reaction of N,N-dimethylethylenediamine with NBD-Cl N,N-dimethylethylenediamine->Step1 NBD-Cl NBD-Cl NBD-Cl->Step1 Dodecyl_bromide Dodecyl Bromide Step2 Quaternization: Reaction of fluorescent intermediate with Dodecyl Bromide Dodecyl_bromide->Step2 Intermediate Fluorescent Intermediate Step1->Intermediate Intermediate->Step2 NBD_DDA NBD-DDA (Fluorescent Analog) Step2->NBD_DDA

Synthesis workflow for a fluorescent benzalkonium analog.

Methodology:

  • Nucleophilic Substitution: N,N-dimethylethylenediamine is reacted with 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) in a suitable solvent (e.g., ethanol) in the presence of a base (e.g., triethylamine) to form the fluorescent intermediate. The reaction is typically carried out at room temperature with stirring.

  • Purification of Intermediate: The resulting fluorescent intermediate is purified using column chromatography.

  • Quaternization: The purified intermediate is then reacted with an alkyl halide, such as dodecyl bromide, in a solvent like acetonitrile. This reaction is usually performed at an elevated temperature to facilitate the formation of the quaternary ammonium salt.

  • Final Product Purification: The final fluorescently labeled product (NBD-DDA) is purified, often by recrystallization, to yield the final product.

This protocol outlines the general steps for visualizing the localization of a fluorescently labeled benzalkonium analog in bacterial cells.

CLSM_Workflow Bacterial_Culture Bacterial Culture (e.g., E. coli) Incubation Incubate with Fluorescent Analog (NBD-DDA) Bacterial_Culture->Incubation Washing Wash cells to remove unbound analog Incubation->Washing Mounting Mount cells on microscope slide Washing->Mounting Imaging Image with Confocal Microscope Mounting->Imaging Analysis Analyze images for subcellular localization Imaging->Analysis

Experimental workflow for CLSM imaging.

Methodology:

  • Bacterial Culture Preparation: Grow bacterial cells to the desired growth phase (e.g., mid-logarithmic phase) in an appropriate culture medium.

  • Incubation with Labeled Compound: Harvest the bacterial cells by centrifugation and resuspend them in a suitable buffer. Add the fluorescently labeled benzalkonium analog (e.g., NBD-DDA) to the cell suspension and incubate for a specific period.

  • Washing: After incubation, wash the cells multiple times with a fresh buffer to remove any unbound fluorescent compound.

  • Sample Mounting: Resuspend the washed cells and mount them on a microscope slide for imaging.

  • Confocal Microscopy: Visualize the cells using a confocal laser scanning microscope with the appropriate excitation and emission wavelengths for the fluorophore (e.g., NBD).

  • Image Analysis: Analyze the captured images to determine the subcellular localization of the fluorescent signal.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between benzalkonium bromide exposure, cellular mechanisms of action, and the development of resistance.

Resistance_Pathway cluster_action Mechanism of Action cluster_resistance Resistance Mechanisms Exposure Benzalkonium Bromide Exposure Membrane_Disruption Cell Membrane Disruption Exposure->Membrane_Disruption Reduced_Accumulation Reduced Cellular Accumulation Exposure->Reduced_Accumulation induces Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis Efflux_Pumps Efflux Pump Activation Reduced_Accumulation->Efflux_Pumps Survival Bacterial Survival and Resistance Reduced_Accumulation->Survival Efflux_Pumps->Survival

Logical pathways of benzalkonium bromide action and resistance.

This diagram illustrates that while benzalkonium bromide's primary mode of action is through cell membrane disruption, bacteria can develop resistance by reducing the intracellular concentration of the compound, often through the activation of efflux pumps.

Conclusion

The use of labeled benzalkonium bromide analogs, particularly fluorescently tagged compounds, has significantly advanced our understanding of the interactions between these important antimicrobials and microbial cells. These tools are invaluable for researchers and drug development professionals working to combat antimicrobial resistance and to design more effective disinfectants and preservatives. Future research utilizing a broader range of isotopically and fluorescently labeled benzalkonium compounds will likely uncover further details of their biological activity and potential applications.

References

Methodological & Application

Application Note: High-Throughput Analysis of rac-Benzilonium Bromide-d5 using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the quantification of rac-Benzilonium Bromide, with rac-Benzilonium Bromide-d5 serving as an internal standard. Benzilonium Bromide is an anticholinergic agent that acts as a competitive antagonist of muscarinic M3 receptors. This method is suitable for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high precision and accuracy.

Introduction

Benzilonium Bromide is a quaternary ammonium compound that functions as a muscarinic receptor antagonist, with a particular affinity for the M3 subtype. These receptors are primarily located on smooth muscle cells and glandular tissue, and their blockade leads to effects such as bronchodilation and reduced salivary and gastric secretions. Due to its therapeutic potential, a reliable and sensitive analytical method is crucial for its quantitative determination in various biological and pharmaceutical matrices.

This application note describes a highly selective and sensitive HPLC-MS/MS method for the analysis of rac-Benzilonium Bromide. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the quantification by compensating for matrix effects and variations in sample processing.

Signaling Pathway of Benzilonium Bromide

Benzilonium Bromide exerts its pharmacological effect by competitively inhibiting the binding of acetylcholine to muscarinic M3 receptors. This blockade disrupts the downstream signaling cascade, which normally involves the activation of Gq proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in a physiological response such as smooth muscle contraction. By preventing the initial binding of acetylcholine, Benzilonium Bromide effectively inhibits this entire pathway.

G cluster_0 Cell Membrane M3_Receptor Muscarinic M3 Receptor Gq_protein Gq Protein M3_Receptor->Gq_protein Activates Acetylcholine Acetylcholine Acetylcholine->M3_Receptor Binds to Benzilonium_Bromide Benzilonium Bromide Benzilonium_Bromide->M3_Receptor Blocks PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Response Physiological Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC_activation->Response

Caption: Signaling pathway of Benzilonium Bromide as a muscarinic M3 receptor antagonist.

Experimental Protocols

Materials and Reagents
  • rac-Benzilonium Bromide reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or cation exchange)

Sample Preparation: Solid Phase Extraction (SPE)
  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load 500 µL of the sample (e.g., plasma, urine, or dissolved pharmaceutical formulation) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

HPLC-MS/MS Analysis Workflow

G Sample_Prep Sample Preparation (SPE) HPLC HPLC Separation Sample_Prep->HPLC Inject Reconstituted Sample MSMS MS/MS Detection HPLC->MSMS Eluent Transfer Data_Analysis Data Analysis MSMS->Data_Analysis Signal Acquisition

Caption: General workflow for the HPLC-MS/MS analysis of rac-Benzilonium Bromide.

HPLC Conditions
ParameterValue
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
MS/MS Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

Quantitative Data

The mass transitions for rac-Benzilonium Bromide and its deuterated internal standard were determined by infusing standard solutions into the mass spectrometer. The precursor ion corresponds to the [M]+ species. The most abundant and stable product ions were selected for quantification and confirmation.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
rac-Benzilonium Bromide354.2167.1105.125
This compound359.2167.1110.125

Note: The exact m/z values and collision energies may require optimization based on the specific instrument used.

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of rac-Benzilonium Bromide in various matrices. The use of the deuterated internal standard, this compound, ensures high accuracy and precision, making this method well-suited for demanding applications in pharmaceutical development and research. The detailed protocols for sample preparation and analysis, along with the provided mass spectrometric parameters, offer a solid foundation for implementing this method in a laboratory setting.

Application Notes and Protocols for the Quantification of Benzilonium Bromide using rac-Benzilonium Bromide-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzilonium Bromide is a quaternary ammonium compound with anticholinergic properties, previously investigated for its effects on gastrointestinal motility. Accurate quantification of Benzilonium Bromide in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. The use of a stable isotope-labeled internal standard, such as rac-Benzilonium Bromide-d5, is the gold standard for bioanalytical methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled internal standard ensures high accuracy and precision by compensating for variations in sample preparation and matrix effects.

This document provides a detailed protocol for the quantification of Benzilonium Bromide in human plasma using this compound as an internal standard. The presented method is a representative procedure based on established bioanalytical techniques for similar quaternary ammonium compounds and requires validation according to regulatory guidelines.

Experimental Protocols

Materials and Reagents
  • Benzilonium Bromide reference standard

  • This compound (Internal Standard, IS)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, e.g., Milli-Q)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

Stock and Working Solutions
  • Benzilonium Bromide Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Benzilonium Bromide in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the Benzilonium Bromide stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50% methanol.

Sample Preparation: Solid Phase Extraction (SPE)
  • Sample Pre-treatment: To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound working solution and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is_add Add IS (20 µL) This compound plasma->is_add acid_add Add Phosphoric Acid (200 µL) is_add->acid_add vortex1 Vortex acid_add->vortex1 load Load Sample vortex1->load spe_cond Condition SPE Cartridge spe_cond->load wash1 Wash with 0.1% Formic Acid load->wash1 wash2 Wash with Methanol wash1->wash2 elute Elute with 5% NH4OH in Methanol wash2->elute evap Evaporate to Dryness elute->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into LC-MS/MS recon->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Caption: Workflow for the quantification of Benzilonium Bromide in plasma.

LC-MS/MS Conditions

Liquid Chromatography (LC)

ParameterValue
Column C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: LC Gradient Program

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05

Tandem Mass Spectrometry (MS/MS)

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Gas Temp 500°C
Capillary Voltage 3.0 kV
MRM Transitions See Table 2

Table 2: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Benzilonium Bromide354.2105.110025
This compound359.2105.110025

Note: The exact m/z values and collision energies should be optimized by direct infusion of the analyte and internal standard.

Data Presentation

The quantitative data should be summarized in clear and structured tables for easy comparison and interpretation.

Table 3: Calibration Curve Summary

AnalyteCalibration Range (ng/mL)Weighting
Benzilonium Bromide0.1 - 100> 0.9951/x²

Table 4: Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.1< 1585 - 115< 1585 - 115
Low0.3< 1585 - 115< 1585 - 115
Mid10< 1585 - 115< 1585 - 115
High80< 1585 - 115< 1585 - 115

Signaling Pathways and Logical Relationships

The quantification of a drug in a biological matrix is a critical step in understanding its pharmacokinetic profile, which describes the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body.

Pharmacokinetic Analysis Workflow

G cluster_study Pharmacokinetic Study cluster_params Key Pharmacokinetic Parameters dosing Drug Administration sampling Biological Sample Collection (e.g., Plasma) dosing->sampling analysis Bioanalytical Quantification (LC-MS/MS) sampling->analysis pk_model Pharmacokinetic Modeling analysis->pk_model cmax Cmax pk_model->cmax tmax Tmax pk_model->tmax auc AUC pk_model->auc t_half pk_model->t_half cl Clearance pk_model->cl vd Volume of Distribution pk_model->vd

Caption: Logical flow from drug administration to pharmacokinetic parameter estimation.

Conclusion

The presented application note provides a comprehensive and detailed protocol for the quantification of Benzilonium Bromide in human plasma using this compound as an internal standard with LC-MS/MS. Adherence to this protocol, followed by a full method validation, will ensure the generation of high-quality, reliable data essential for drug development and research. The use of a stable isotope-labeled internal standard is a critical component of a robust bioanalytical method, minimizing the impact of matrix effects and improving the overall accuracy and precision of the results.

Application Note: High-Throughput Bioanalysis of Benzilonium Bromide in Human Plasma using rac-Benzilonium Bromide-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of benzilonium bromide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes rac-Benzilonium Bromide-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, correcting for variability during sample preparation and analysis. A simple protein precipitation protocol is employed for sample cleanup, enabling high-throughput analysis suitable for pharmacokinetic studies in drug development. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Benzilonium bromide is a quaternary ammonium compound that acts as a muscarinic acetylcholine receptor antagonist, with a degree of selectivity for the M3 receptor. Its pharmacological action makes it a subject of interest in drug development for various conditions. To support pharmacokinetic and toxicokinetic studies, a reliable and validated bioanalytical method for the quantification of benzilonium bromide in biological matrices is essential.

Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS bioanalysis.[1][2] They co-elute with the analyte and exhibit similar ionization characteristics, effectively compensating for matrix effects and variations in sample processing and instrument response.[3] this compound, a deuterated analog of benzilonium bromide, is an ideal internal standard for this purpose, ensuring the reliability and reproducibility of the bioanalytical data.[4]

This application note provides a detailed protocol for the extraction and quantification of benzilonium bromide from human plasma, highlighting the use of this compound for robust bioanalysis.

Experimental Protocols

Materials and Reagents
  • Benzilonium Bromide analytical standard

  • This compound (Internal Standard)

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (K2-EDTA)

Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Benzilonium Bromide in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.

Sample Preparation: Protein Precipitation
  • Aliquot 100 µL of human plasma (blank, calibration standard, or QC sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL this compound in acetonitrile) to all samples except the blank, to which 10 µL of acetonitrile is added.

  • Add 300 µL of cold acetonitrile (containing the internal standard for all samples except the blank) to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

ParameterCondition
LC System A standard UHPLC system
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry

ParameterCondition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 1
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV
Gas Flow Optimized for the specific instrument

Table 1: Representative MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Benzilonium Bromide396.2112.125
This compound401.2112.125

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Results and Discussion

This method provides a rapid and reliable approach for the quantification of benzilonium bromide in human plasma. The use of this compound as an internal standard ensures accurate and precise results by compensating for potential variations in sample preparation and instrument response.

Method Validation (Representative Data)

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA).[5][6] The following table summarizes the expected performance characteristics of this method.

Table 2: Summary of Expected Method Validation Parameters

ParameterExpected Result
Calibration Curve Range 0.1 - 100 ng/mL
Linearity (r²) > 0.99
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)
Precision (CV%) < 15% (< 20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect Minimal and compensated by the internal standard
Stability Stable under tested conditions (e.g., freeze-thaw, short-term, long-term)

Signaling Pathway and Workflow Diagrams

Benzilonium Bromide Mechanism of Action

Benzilonium bromide is an antagonist of muscarinic acetylcholine receptors, particularly the M3 subtype.[7] The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, primarily signals through the Gq protein pathway.[8][9] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses such as smooth muscle contraction. By blocking this receptor, benzilonium bromide inhibits these downstream effects.

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Receptor Acetylcholine->M3_Receptor Activates Benzilonium_Bromide Benzilonium_Bromide Benzilonium_Bromide->M3_Receptor Inhibits Gq Gq M3_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Ca²⁺ Release IP3->Ca2_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: M3 Muscarinic Receptor Signaling Pathway and Inhibition by Benzilonium Bromide.

Bioanalytical Workflow

The following diagram illustrates the experimental workflow for the quantification of benzilonium bromide in human plasma.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (300 µL Acetonitrile) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_Separation UHPLC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration_Curve Calibration Curve Generation Integration->Calibration_Curve Quantification Quantification of Benzilonium Bromide Calibration_Curve->Quantification

Caption: Experimental Workflow for Benzilonium Bromide Bioanalysis.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput approach for the quantification of benzilonium bromide in human plasma. The use of this compound as an internal standard is crucial for achieving the accuracy and precision required for regulated bioanalysis. This method is well-suited for supporting pharmacokinetic studies in the development of drugs targeting the muscarinic acetylcholine receptor system.

References

Application Notes and Protocols for rac-Benzilonium Bromide-d5 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of rac-Benzilonium Bromide-d5 as an internal standard in pharmacokinetic (PK) studies of Benzilonium Bromide. Due to limited publicly available pharmacokinetic data on Benzilonium Bromide, this document presents a representative bioanalytical method and a hypothetical pharmacokinetic study design based on the properties of similar quaternary ammonium compounds and established bioanalytical practices.

Introduction to Benzilonium Bromide and the Role of a Deuterated Internal Standard

Benzilonium Bromide is a quaternary ammonium compound that has been investigated for its anticholinergic properties. Pharmacokinetic studies are crucial to understand its absorption, distribution, metabolism, and excretion (ADME) profile. As a quaternary ammonium compound, Benzilonium Bromide is likely to be poorly absorbed orally and primarily eliminated through feces[1][2].

In quantitative bioanalysis, especially with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving accurate and precise results. This compound, a deuterated analog of Benzilonium Bromide, is an ideal internal standard. It shares near-identical physicochemical properties with the analyte, ensuring that it behaves similarly during sample preparation and analysis. This co-elution and similar ionization behavior compensate for variations in sample extraction, matrix effects, and instrument response, leading to reliable quantification.

Hypothetical Pharmacokinetic Study Design

A preclinical pharmacokinetic study of Benzilonium Bromide in a relevant animal model, such as rats, could be designed as follows:

  • Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of Benzilonium Bromide following intravenous administration.

  • Test System: Male Wistar rats (n=5 per time point).

  • Drug Formulation: Benzilonium Bromide dissolved in a suitable vehicle (e.g., saline).

  • Dosing: A single intravenous (IV) dose of 1 mg/kg.

  • Sample Collection: Blood samples (approximately 0.25 mL) are collected from the tail vein into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-defined time points (e.g., 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

G cluster_0 Animal Dosing Phase cluster_1 Sample Collection Phase cluster_2 Bioanalysis Phase a Acclimatization of Rats b Intravenous Administration of Benzilonium Bromide (1 mg/kg) a->b c Serial Blood Sampling at Predetermined Time Points b->c d Plasma Separation via Centrifugation c->d e Storage of Plasma Samples at -80°C d->e f LC-MS/MS Analysis of Plasma Samples e->f g Pharmacokinetic Data Analysis f->g

Bioanalytical Method for Quantification of Benzilonium Bromide in Plasma using LC-MS/MS

This section details a robust and sensitive LC-MS/MS method for the determination of Benzilonium Bromide in plasma, incorporating this compound as the internal standard.

Materials and Reagents
  • Benzilonium Bromide reference standard

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control rat plasma (K2-EDTA)

Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Benzilonium Bromide and this compound in methanol.

  • Calibration Standards and Quality Control (QC) Samples: Prepare working solutions of Benzilonium Bromide by serial dilution of the stock solution with 50:50 acetonitrile:water. Spike these into control plasma to prepare calibration standards and QC samples at low, medium, and high concentrations.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation Protocol (Protein Precipitation)
  • Aliquot 50 µL of plasma sample (calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL this compound).

  • Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

G start Start: Plasma Sample (50 µL) is_add Add Internal Standard (this compound) start->is_add precip Protein Precipitation with Acetonitrile is_add->precip vortex Vortex Mix precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant end Inject into LC-MS/MS supernatant->end

LC-MS/MS Instrumentation and Conditions

A typical LC-MS/MS system, such as a Shimadzu Nexera series UHPLC coupled to an 8060 triple quadrupole mass spectrometer, can be used.

Table 1: Chromatographic Conditions

ParameterValue
Column C18, 2.1 x 100 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min (10% B), 0.5-3.0 min (10-90% B), 3.0-4.0 min (90% B), 4.1-5.0 min (10% B)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Benzilonium Bromide: To be determined experimentallythis compound: To be determined experimentally
Collision Energy To be optimized
Dwell Time 100 ms

Note: The specific MRM transitions and collision energies for Benzilonium Bromide and its d5-labeled internal standard would need to be determined by infusing the individual compounds into the mass spectrometer.

Bioanalytical Method Validation

The developed method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize the typical acceptance criteria and hypothetical validation results for this assay.

Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Calibration Range Lower Limit of Quantitation (LLOQ) to Upper Limit of Quantitation (ULOQ)
Precision (CV%) Within-run and between-run ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within-run and between-run ± 15% (± 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Internal standard normalized matrix factor CV% ≤ 15%
Stability Bench-top, freeze-thaw, and long-term stability within ± 15% of nominal concentration

Table 4: Hypothetical Bioanalytical Method Validation Summary

ParameterResult
Linearity (r²) 0.998
Calibration Range 1 - 1000 ng/mL
Within-run Precision (CV%) 2.5 - 8.9%
Between-run Precision (CV%) 4.1 - 10.2%
Within-run Accuracy (% Bias) -5.6 to 7.3%
Between-run Accuracy (% Bias) -3.8 to 9.1%
Mean Recovery 85%
Matrix Effect Minimal matrix effect observed
Stability Stable for 24h at room temp, 3 freeze-thaw cycles, and 3 months at -80°C

Data Analysis and Pharmacokinetic Parameter Calculation

The plasma concentration-time data for each animal would be analyzed using non-compartmental analysis with software such as Phoenix WinNonlin. Key pharmacokinetic parameters to be determined include:

  • Cmax: Maximum plasma concentration

  • Tmax: Time to reach Cmax

  • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration

  • AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity

  • t1/2: Elimination half-life

  • CL: Clearance

  • Vd: Volume of distribution

Conclusion

The use of this compound as an internal standard is essential for the accurate and reliable quantification of Benzilonium Bromide in biological matrices for pharmacokinetic studies. The described LC-MS/MS method provides a robust and sensitive approach for this purpose. While the provided pharmacokinetic study design and validation data are representative, specific parameters should be optimized and validated in the laboratory setting.

References

Application Note: High-Throughput Analysis of rac-Benzilonium Bromide-d5 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive analytical method for the quantification of rac-Benzilonium Bromide-d5, a labeled internal standard for Benzilonium Bromide, an anticholinergic agent. The method utilizes High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS), providing high selectivity and accuracy. The protocol is suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, drug metabolism research, and formulation analysis. All experimental protocols and quantitative data are presented herein.

Introduction

Benzilonium Bromide is a quaternary ammonium compound that acts as a competitive antagonist of muscarinic acetylcholine receptors. Its pharmacological activity makes it a subject of interest in drug development. This compound is a deuterated analog of Benzilonium Bromide, commonly used as an internal standard in quantitative bioanalytical methods to ensure accuracy and precision by correcting for matrix effects and variations during sample processing.

This document provides a detailed protocol for a high-throughput LC-MS/MS method for the analysis of this compound. The method is designed to be rapid, reproducible, and suitable for the analysis of complex biological matrices.

Experimental Protocols

Sample Preparation

A simple protein precipitation method is employed for the extraction of the analyte from biological matrices such as plasma or serum.

Materials:

  • Blank biological matrix (e.g., human plasma)

  • Acetonitrile (ACN), HPLC grade

  • This compound stock solution (1 mg/mL in methanol)

  • Working standard solutions of this compound

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of the biological matrix sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound working standard solution (as an internal standard).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • HPLC system with a binary pump, degasser, and autosampler.

Chromatographic Conditions:

ParameterValue
Column ACE Excel 2 C18-AR (50 mm × 2.1 mm, 2.0 μm)[1]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 70% B over 10 minutes[2]
Flow Rate 0.2 mL/min[2]
Injection Volume 1 µL[2]
Column Temp. 25°C[3][4][5]
Autosampler Temp. 4°C
Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 350°C
Gas Flow 600 L/hr
MRM Transitions To be optimized based on direct infusion of the standard
Collision Gas Argon

Data Presentation

The following tables summarize the expected performance characteristics of the analytical method. The data is representative and should be confirmed during method validation.

Table 1: Linearity of this compound

Concentration Range (ng/mL)Correlation Coefficient (r²)
1 - 1000> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (% Recovery)
LLOQ1< 15%< 15%85 - 115%
Low3< 10%< 10%90 - 110%
Medium100< 10%< 10%90 - 110%
High800< 10%< 10%90 - 110%

Table 3: Limit of Detection and Quantification

ParameterValue (ng/mL)
Limit of Detection (LOD) 0.3
Limit of Quantification (LOQ) 1.0

Visualizations

Signaling Pathway of Benzilonium Bromide

Benzilonium Bromide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). This diagram illustrates the inhibition of acetylcholine-mediated signaling.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Cell ACh Acetylcholine (ACh) mAChR Muscarinic ACh Receptor (mAChR) ACh->mAChR Binds to G_protein G-protein mAChR->G_protein Activates Effector Effector Protein (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Response Cellular Response (e.g., Smooth Muscle Relaxation) Effector->Response Leads to Benzilonium Benzilonium Bromide Benzilonium->mAChR Blocks

Caption: Inhibition of Muscarinic Acetylcholine Receptor Signaling by Benzilonium Bromide.

Experimental Workflow

The following diagram outlines the major steps in the analytical workflow, from sample receipt to final data reporting.

G Sample Sample Receipt (e.g., Plasma) Preparation Sample Preparation (Protein Precipitation) Sample->Preparation LC_MS LC-MS/MS Analysis Preparation->LC_MS Data_Processing Data Processing (Integration & Quantification) LC_MS->Data_Processing Reporting Reporting (Concentration Values) Data_Processing->Reporting

Caption: High-Throughput Bioanalytical Workflow for this compound.

References

Application Note: High-Throughput Analysis of Benzilonium Bromide Using a Deuterated Internal Standard by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Benzilonium Bromide in pharmaceutical formulations. To ensure the highest degree of accuracy and precision, this method employs a deuterated internal standard, Benzilonium Bromide-d5. The developed protocol offers a rapid and reliable analytical solution, crucial for researchers, scientists, and professionals engaged in drug development and quality control. The methodology encompasses a streamlined sample preparation procedure, optimized UPLC conditions for rapid separation, and highly selective MS/MS detection. All quantitative data and experimental protocols are presented in a clear and structured format for ease of use.

Introduction

Benzilonium Bromide is a quaternary ammonium compound with anticholinergic properties, utilized in certain pharmaceutical preparations. Accurate and precise quantification of this active pharmaceutical ingredient (API) is paramount for ensuring product quality, safety, and efficacy. Traditional HPLC methods can be time-consuming and may lack the sensitivity and selectivity required for complex matrices. UPLC-MS/MS offers significant advantages in terms of speed, resolution, and specificity. The use of a stable isotope-labeled internal standard, such as a deuterated analog, is the gold standard in quantitative mass spectrometry as it effectively compensates for variations in sample preparation, injection volume, and matrix effects.[1][2] This note provides a comprehensive protocol for the analysis of Benzilonium Bromide using UPLC-MS/MS with a deuterated internal standard.

Experimental

Materials and Reagents
  • Benzilonium Bromide reference standard (≥98% purity)

  • Benzilonium Bromide-d5 (ethyl-d5) internal standard (≥98% purity, custom synthesis)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

Standard and Sample Preparation

Standard Stock Solutions:

Primary stock solutions of Benzilonium Bromide and Benzilonium Bromide-d5 were prepared in methanol at a concentration of 1 mg/mL.

Working Standard Solutions:

A series of working standard solutions were prepared by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

Internal Standard Spiking Solution:

A working internal standard solution of Benzilonium Bromide-d5 was prepared at a concentration of 100 ng/mL in a 50:50 mixture of acetonitrile and water.

Sample Preparation Protocol:

For the analysis of a pharmaceutical formulation (e.g., an oral solution), the following sample preparation procedure was employed:

  • Accurately weigh a portion of the formulation equivalent to 10 mg of Benzilonium Bromide into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Vortex for 1 minute to ensure complete dissolution.

  • Transfer 100 µL of this solution to a 10 mL volumetric flask.

  • Add 100 µL of the 100 ng/mL internal standard spiking solution.

  • Dilute to volume with the 50:50 acetonitrile/water mixture.

  • Filter the final solution through a 0.22 µm PVDF syringe filter into a UPLC vial for analysis.

UPLC-MS/MS Method

The analysis was performed on a Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Mass Spectrometer with an electrospray ionization (ESI) source.

Table 1: UPLC Parameters

ParameterValue
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B in 2.5 min, hold at 90% B for 0.5 min, return to 10% B in 0.1 min, and equilibrate for 0.9 min
Injection Volume 5 µL
Column Temperature 40 °C
Run Time 4.0 minutes

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temperature 450 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Data Acquisition Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Benzilonium Bromide 354.2165.10.053025
Benzilonium Bromide-d5 359.2165.10.053025

Note: The precursor ion for Benzilonium Bromide corresponds to its cationic form [M]+ with a molecular formula of C22H28NO3+. The proposed deuterated standard has five deuterium atoms on one of the ethyl groups.

Results and Discussion

The developed UPLC-MS/MS method demonstrated excellent performance for the quantification of Benzilonium Bromide. The use of a deuterated internal standard ensured high accuracy and precision by compensating for any variability during the analytical process.

Chromatographic Performance

The chromatographic conditions provided a sharp and symmetrical peak for Benzilonium Bromide with a retention time of approximately 1.8 minutes. The deuterated internal standard co-eluted with the analyte, which is ideal for accurate quantification.[1] The total run time of 4.0 minutes allows for high-throughput analysis.

Linearity, Accuracy, and Precision

The calibration curve was linear over the concentration range of 1 ng/mL to 1000 ng/mL with a correlation coefficient (r²) greater than 0.999. The accuracy and precision of the method were evaluated by analyzing quality control (QC) samples at three concentration levels (low, mid, and high). The results are summarized in Table 4.

Table 4: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%RSD)
Low 54.9298.43.2
Mid 5050.8101.62.1
High 500495.599.11.8

The accuracy was within ±15% of the nominal values, and the precision, expressed as the relative standard deviation (%RSD), was less than 5%, demonstrating the reliability of the method.

Workflow Diagram

UPLC_Method_Workflow UPLC-MS/MS Workflow for Benzilonium Bromide Analysis cluster_prep Sample and Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing stock_analyte Benzilonium Bromide Stock working_std Working Standards (Calibration Curve) stock_analyte->working_std stock_is Benzilonium Bromide-d5 Stock working_is Working IS Solution stock_is->working_is calibration Calibration Curve Generation working_std->calibration sample_prep Sample Preparation (Dilution & Spiking) working_is->sample_prep injection Inject Sample sample_prep->injection separation UPLC Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration integration->calibration quantification Quantification of Benzilonium Bromide calibration->quantification reporting Final Report quantification->reporting

Caption: Workflow for the UPLC-MS/MS analysis of Benzilonium Bromide.

Conclusion

The UPLC-MS/MS method described in this application note provides a rapid, sensitive, and reliable approach for the quantitative analysis of Benzilonium Bromide in pharmaceutical formulations. The use of a deuterated internal standard ensures the accuracy and robustness of the method. This protocol is well-suited for high-throughput environments in research, drug development, and quality control laboratories.

References

Application Note: High-Throughput Quantification of a Therapeutic Drug in Human Plasma Using rac-Benzilonium Bromide-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Therapeutic Drug Monitoring (TDM) is a critical practice in clinical chemistry that involves measuring drug concentrations in biological fluids to optimize dosage regimens for individual patients.[1] This ensures that drug levels are within the therapeutic window, minimizing the risk of toxicity while maximizing efficacy. For anticholinergic drugs, which exhibit significant inter-individual pharmacokinetic variability, TDM is particularly valuable. rac-Benzilonium Bromide is an anticholinergic agent, and its deuterated analog, rac-Benzilonium Bromide-d5, serves as an ideal internal standard for its quantification in biological matrices.[2] The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise measurements.[3]

This application note provides a detailed protocol for the extraction and quantification of a therapeutic drug from human plasma using this compound as an internal standard. The method utilizes a simple protein precipitation step followed by solid-phase extraction (SPE) for sample clean-up and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample Collection add_is Spike with rac-Benzilonium Bromide-d5 (Internal Standard) plasma_sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant spe Solid-Phase Extraction (SPE) (Weak Cation Exchange) supernatant->spe elution Elution spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_injection LC Injection reconstitution->lc_injection chrom_sep Chromatographic Separation lc_injection->chrom_sep ms_detection MS/MS Detection (MRM) chrom_sep->ms_detection data_acq Data Acquisition ms_detection->data_acq peak_integration Peak Integration data_acq->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Analyte calibration_curve->quantification

Caption: Experimental workflow for the quantification of a therapeutic drug using this compound.

Protocols

1. Materials and Reagents

  • Human plasma (K2-EDTA as anticoagulant)

  • This compound (Internal Standard)[2][4]

  • Reference standard of the therapeutic drug

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Weak cation exchange solid-phase extraction (SPE) cartridges (e.g., Oasis WCX)[5]

2. Standard Solutions Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of the therapeutic drug and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of the therapeutic drug by serial dilution of the primary stock solution with 50:50 acetonitrile/water.

  • Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of this compound by diluting the primary stock solution with acetonitrile.

3. Sample Preparation

  • Thaw human plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the IS working solution (100 ng/mL this compound).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see Table 2).

4. LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 1: Mass Spectrometry Parameters

ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Collision GasArgon
MRM Transitions
Therapeutic DrugAnalyte-specific precursor ion > Analyte-specific product ion
This compound (IS)359.2 > 183.1 (Hypothetical transitions based on structure)

Note: MRM transitions for the therapeutic drug must be optimized. The transitions for this compound are predicted and require experimental confirmation.

Table 2: Liquid Chromatography Parameters

ParameterSetting
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid and 10 mM Ammonium Formate in Water[5][6]
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Elution
0.0 - 0.5 min5% B
0.5 - 3.0 min5% to 95% B
3.0 - 4.0 min95% B
4.0 - 4.1 min95% to 5% B
4.1 - 5.0 min5% B (Re-equilibration)

Mechanism of Action: Competitive Antagonism at Muscarinic Receptors

Benzilonium bromide acts as an anticholinergic agent by competitively inhibiting the binding of the neurotransmitter acetylcholine (ACh) to muscarinic acetylcholine receptors (mAChRs) on postganglionic parasympathetic nerve endings. This blockade prevents the cellular responses typically mediated by ACh, such as smooth muscle contraction and glandular secretion.

mechanism_of_action cluster_receptor Muscarinic Acetylcholine Receptor (mAChR) cluster_ligands Ligands cluster_outcomes Cellular Response receptor Binding Site response_on Signal Transduction (e.g., Smooth Muscle Contraction) receptor->response_on Activates response_off Inhibition of Signal Transduction (e.g., Muscle Relaxation) receptor->response_off ach Acetylcholine (ACh) (Endogenous Agonist) ach->receptor Binds benzilonium Benzilonium Bromide (Competitive Antagonist) benzilonium->receptor Blocks

Caption: Competitive antagonism of Benzilonium Bromide at the muscarinic acetylcholine receptor.

The described LC-MS/MS method provides a robust and reliable approach for the quantification of therapeutic drugs in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this protocol well-suited for therapeutic drug monitoring and pharmacokinetic studies. The method involves a straightforward sample preparation procedure and a rapid chromatographic analysis, allowing for high-throughput screening in a clinical or research setting.

References

Troubleshooting & Optimization

Technical Support Center: rac-Benzilonium Bromide-d5 HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak splitting during the HPLC analysis of rac-Benzilonium Bromide-d5.

Troubleshooting Guide: Peak Splitting in this compound Analysis

Peak splitting in HPLC can be a frustrating issue leading to inaccurate quantification and challenging data interpretation. This guide provides a systematic approach to troubleshooting peak splitting for this compound, a quaternary ammonium compound.

Initial Assessment:

Before diving into extensive troubleshooting, it's crucial to determine if the peak splitting is observed for all peaks or just the analyte of interest.[1]

  • All Peaks Splitting: This often points to a systemic issue within the HPLC system, such as a problem with the injector, a blocked frit, or a void in the column.[1][2]

  • Only Analyte Peak Splitting: This suggests an issue specific to the interaction of this compound with the column or mobile phase, or a problem with the sample itself.[3]

The following table summarizes potential causes of peak splitting for this compound and provides corresponding troubleshooting steps.

Potential Cause Symptoms Troubleshooting Action(s) References
Mobile Phase Issues
Inappropriate Mobile Phase pHAnalyte peak is split or shows significant tailing. Since Benzilonium Bromide is a quaternary amine (permanently charged), pH primarily affects the stationary phase.While Benzilonium Bromide has no pKa, the pH of the mobile phase can influence the ionization of residual silanols on the silica-based stationary phase, leading to secondary interactions and peak splitting. Maintain a consistent and appropriate mobile phase pH, typically between 3 and 7 for silica-based columns, using a suitable buffer.[4]
Inadequate BufferingInconsistent retention times and peak shapes, including splitting.Ensure the buffer has sufficient capacity to maintain a stable pH. The buffer's pKa should be within +/- 1 pH unit of the desired mobile phase pH.
Unstable Mobile Phase CompositionFluctuating retention times and peak shapes.Use high-quality solvents and ensure proper mixing and degassing of the mobile phase.[5]
Column-Related Issues
Column ContaminationGradual peak broadening followed by splitting for all peaks. Increased backpressure.Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Column Void or ChannelingSudden appearance of split peaks for all analytes.Replace the column. To prevent this, avoid sudden pressure shocks and operate within the column's recommended pH and temperature ranges.[5]
Blocked Column FritPeak splitting for all peaks and a significant increase in backpressure.Replace the column inlet frit. If the problem persists, the column may need replacement.[2]
Sample & Injection Issues
Incompatibility of Sample Solvent with Mobile PhasePeak splitting, especially for early eluting peaks. The peak shape may be distorted.Dissolve and inject the sample in a solvent that is weaker than or the same as the initial mobile phase. A high concentration of organic solvent in the sample can cause peak distortion.[1][3]
High Sample Concentration (Overload)Broad, fronting, or split peaks.Dilute the sample to a lower concentration.[5]
Instrumental Problems
Injector Issues (e.g., worn rotor seal)Irreproducible peak areas and shapes, including splitting.Inspect and replace the injector rotor seal if necessary.
Large Dead VolumePeak broadening and potential splitting.Use low-dead-volume fittings and tubing, and ensure all connections are secure.[5]
Analyte-Specific Issues
On-Column Degradation or IsomerizationAppearance of a secondary peak or shoulder that is not present in the standard.This is less likely for a stable compound like Benzilonium Bromide-d5 but could be investigated by altering mobile phase conditions (e.g., temperature) to see if the peak ratio changes.
Deuterium Isotope EffectWhile deuterium substitution can sometimes lead to slight shifts in retention time, it is an unlikely cause of significant peak splitting. The deuterated and non-deuterated compounds would typically co-elute or be very closely resolved.This is generally not a primary cause for troubleshooting peak splitting.[6]

Detailed Experimental Protocol: Systematic Troubleshooting Workflow

This protocol outlines a step-by-step approach to identify and resolve the cause of this compound peak splitting.

Objective: To systematically eliminate potential causes of peak splitting and restore optimal chromatographic performance.

Materials:

  • HPLC System

  • This compound reference standard

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • HPLC-grade buffers (e.g., Ammonium Acetate, Ammonium Formate)

  • New HPLC column of the same type

  • New guard column

  • Syringe filters (0.22 µm)

Methodology:

  • System Suitability Check:

    • Prepare a fresh mobile phase and sample of a well-behaved, neutral compound (e.g., caffeine, toluene).

    • Run this standard on the system.

    • Expected Outcome: If the peak for the neutral compound is also split, the issue is likely with the HPLC system or the column itself (Proceed to Step 2). If the peak is sharp and symmetrical, the problem is likely related to the this compound sample or the specific method conditions (Proceed to Step 3).

  • Investigating System and Column Issues:

    • Check for Leaks and Loose Fittings: Visually inspect all connections from the injector to the detector.

    • Replace Guard Column: If a guard column is in use, replace it with a new one and re-run the neutral standard.

    • Column Flushing: If the issue persists, disconnect the column and flush the system to waste to ensure there are no blockages.

    • Replace Analytical Column: If the above steps do not resolve the issue, replace the analytical column with a new one of the same type and re-run the neutral standard.

  • Investigating Sample and Method-Specific Issues:

    • Sample Solvent:

      • Prepare the this compound standard in the initial mobile phase composition.

      • Compare the chromatogram to one where the sample is dissolved in a stronger solvent.

      • Action: If the peak shape improves, always use the initial mobile phase as the sample solvent.

    • Sample Concentration:

      • Prepare a dilution series of the this compound standard (e.g., 10x and 100x dilutions).

      • Inject each dilution.

      • Action: If the peak splitting is reduced or eliminated at lower concentrations, the original sample was overloaded.

    • Mobile Phase pH and Buffer:

      • Prepare mobile phases with slightly different pH values (e.g., ± 0.2 pH units) while staying within the column's stable range.

      • Ensure the buffer concentration is adequate (typically 10-25 mM).

      • Action: Observe the impact on peak shape and select the pH that provides the most symmetrical peak.

    • Ion-Pairing Reagent (If applicable):

      • If using an ion-pairing reagent, ensure it is fully dissolved and at the correct concentration.

      • Consider trying a different ion-pairing reagent.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak splitting even though it's a permanently charged quaternary amine and shouldn't be affected by mobile phase pH?

A1: While this compound is permanently charged, the stationary phase of your HPLC column (especially silica-based C18 columns) can be affected by the mobile phase pH. At mid-range pH values, residual silanol groups on the silica surface can become ionized and create secondary interaction sites. These interactions can lead to peak tailing and, in severe cases, peak splitting.[4] Maintaining a consistent and appropriate mobile phase pH (typically in the acidic range, e.g., 3-4) helps to suppress the ionization of these silanols and minimize these secondary interactions, leading to improved peak shape.

Q2: Could the deuterium in this compound be the cause of the peak splitting?

A2: It is highly unlikely that the deuterium itself is the direct cause of significant peak splitting. The deuterium isotope effect in HPLC typically results in a small shift in retention time, with the deuterated compound often eluting slightly earlier than its non-deuterated counterpart.[6] This might result in a very closely eluted doublet if you were analyzing a mixture of both, but it would not cause a single, pure deuterated standard to exhibit significant peak splitting. The root cause is more likely to be one of the chromatographic issues outlined in the troubleshooting guide.

Q3: I'm seeing peak splitting only for my early eluting peaks. What is the most likely cause?

A3: Peak splitting that predominantly affects early eluting peaks is often a strong indicator of a sample solvent/mobile phase mismatch. If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause the analyte to behave poorly at the head of the column, leading to a distorted or split peak. Try dissolving your sample in the initial mobile phase or a weaker solvent.

Q4: Can a contaminated guard column cause peak splitting?

A4: Yes, a contaminated or worn-out guard column can certainly cause peak splitting. The guard column is designed to capture contaminants and particulates from the sample and mobile phase before they reach the analytical column. Once the guard column becomes saturated or blocked, it can disrupt the sample band as it passes through, leading to distorted and split peaks for all analytes in the chromatogram.

Q5: What is the role of an ion-pairing reagent in the analysis of quaternary amines like this compound?

A5: For permanently charged compounds like quaternary amines, which can have poor retention and peak shape on traditional reversed-phase columns, an ion-pairing reagent can be added to the mobile phase. This reagent is a large, ionic molecule with a charge opposite to the analyte. It pairs with the analyte in the mobile phase, effectively neutralizing its charge and increasing its hydrophobicity. This allows the analyte to be retained and separated on a reversed-phase column with improved peak shape. Common ion-pairing reagents for cationic compounds include alkyl sulfonates.

Visual Troubleshooting Guides

Troubleshooting_Workflow start Peak Splitting Observed for This compound q_all_peaks Is the splitting observed for ALL peaks? start->q_all_peaks system_issue Systemic Issue Likely q_all_peaks->system_issue Yes analyte_issue Analyte-Specific Issue Likely q_all_peaks->analyte_issue No check_connections Check for leaks and loose fittings system_issue->check_connections check_solvent Check sample solvent (use mobile phase) analyte_issue->check_solvent replace_guard Replace guard column check_connections->replace_guard flush_system Flush system replace_guard->flush_system replace_column Replace analytical column flush_system->replace_column end_good Peak Shape Restored replace_column->end_good end_bad Contact Technical Support replace_column->end_bad check_conc Check sample concentration (dilute sample) check_solvent->check_conc check_mobile_phase Optimize mobile phase (pH, buffer) check_conc->check_mobile_phase check_mobile_phase->end_good check_mobile_phase->end_bad

Caption: A flowchart for troubleshooting peak splitting.

Peak_Splitting_Mechanisms cluster_causes Potential Causes of Peak Splitting cluster_manifestations Resulting in... cause1 Mobile Phase Incompatibility manifest1 Distorted Peak Profile at Column Head cause1->manifest1 cause2 Column Issues manifest2 Channeling or Secondary Interactions cause2->manifest2 cause3 Sample Effects manifest3 Sample Overload or Solvent Mismatch cause3->manifest3 cause4 Instrumental Problems manifest4 Flow Path Disruption cause4->manifest4 result Peak Splitting manifest1->result manifest2->result manifest3->result manifest4->result

Caption: Mechanisms leading to HPLC peak splitting.

References

optimizing rac-Benzilonium Bromide-d5 concentration for internal standard

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: rac-Benzilonium Bromide-d5

This guide provides troubleshooting advice and answers to frequently asked questions regarding the optimization of this compound as an internal standard (IS) for the quantitative bioanalysis of analytes using LC-MS/MS.

Troubleshooting Guide

This section addresses specific issues that may arise during method development and sample analysis.

Question: My internal standard (this compound) signal is inconsistent across my analytical run. What are the likely causes and how can I fix it?

Answer: Inconsistent IS response is a common issue in LC-MS/MS bioanalysis and can compromise the accuracy of your results.[1][2] The goal is to have a relatively constant IS response across all calibration standards, quality controls (QCs), and unknown samples. Here are the primary causes and solutions:

  • Inconsistent Sample Preparation: This is the most frequent cause.

    • Poor Mixing: Ensure the IS solution is vortexed thoroughly with the biological matrix (e.g., plasma, urine) to guarantee complete mixing before any subsequent steps like protein precipitation.[2]

    • Pipetting Errors: Use calibrated pipettes and consistent technique when adding the IS to every sample. Small volume variations can lead to significant response differences.

    • Extraction Inefficiency: If using liquid-liquid extraction or solid-phase extraction, variability in recovery between samples will affect the IS response. Re-optimize the extraction procedure to ensure it is robust and reproducible.

  • Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of the IS in the mass spectrometer source.[3]

    • Differential Matrix Effects: The composition of matrix components can vary between subject samples, leading to different IS responses compared to calibration standards prepared in a surrogate matrix.[1]

    • Solution: Improve chromatographic separation to move the IS peak away from interfering matrix components. Diluting the sample can also mitigate matrix effects.

  • Instrument-Related Issues:

    • Injector Variability: Inconsistent injection volumes can cause signal fluctuations. Perform an injector performance test.

    • MS Source Instability: A dirty or unstable ion source can lead to signal drift over the course of a run. Regular cleaning and maintenance are crucial.

Question: I'm observing high variability (%CV) in my analyte/IS peak area ratios, even though the IS response seems stable. Could this be related to the IS concentration?

Answer: Yes, an inappropriate IS concentration can lead to poor precision in the peak area ratio.

  • IS Concentration Too Low: If the IS concentration is too low, its peak area will be small and more susceptible to background noise. This increases the variability of the IS measurement, which in turn increases the variability of the calculated ratio. The IS response should be sufficiently above the background noise of the instrument.

  • IS Concentration Too High: A very high IS concentration can cause detector saturation or lead to ion suppression that disproportionately affects the analyte. If the analyte and IS compete for ionization, an excess of IS can suppress the analyte's signal, especially at the lower limit of quantitation (LLOQ), leading to poor accuracy and precision.

The ideal IS concentration should provide a robust, reproducible signal (typically with a peak area of 500,000 to 2,000,000 counts, depending on the instrument) without causing saturation or interfering with the analyte's ionization.

Question: My LLOQ samples show poor accuracy (%RE > 20%). How can I determine if my this compound concentration is the cause?

Answer: Poor accuracy at the LLOQ is often linked to the IS. One potential issue is isotopic contribution from the internal standard.

  • Analyte Impurity in IS: Deuterated standards like this compound can sometimes contain a small percentage of the unlabeled analyte. If the IS concentration is high, this small impurity can contribute a significant signal to the analyte's mass channel, artificially inflating the analyte response at the LLOQ and causing a positive bias (poor accuracy).

  • Troubleshooting Step: Prepare a "zero sample" (blank matrix + internal standard only). Analyze this sample and check for any response in the analyte's mass transition. According to regulatory guidance, this response should not exceed 5% of the analyte response in a true LLOQ sample. If it is higher, you must reduce the IS concentration.

Frequently Asked Questions (FAQs)

Question: Why is it critical to optimize the concentration of this compound?

Answer: Optimizing the internal standard concentration is a fundamental step in method development. The IS is added at a constant amount to all samples to correct for variability during sample processing and analysis.[1] An optimized concentration ensures that the IS:

  • Accurately Tracks the Analyte: The primary role of a stable isotope-labeled IS like this compound is to mimic the behavior of the analyte during extraction, chromatography, and ionization.[2][3] An appropriate concentration ensures this tracking is consistent across the entire calibration range.

  • Provides a Stable and Reproducible Signal: The signal must be strong enough to be measured precisely but not so high that it causes detector saturation or ion suppression.

  • Does Not Interfere with Analyte Quantification: It should not contribute to the analyte signal or suppress its ionization.

Question: What is a good starting concentration for this compound in a new method?

Answer: A common starting point is to use a concentration that corresponds to the midpoint of your calibration curve for the analyte. For example, if your analyte calibration curve ranges from 1 to 1000 ng/mL, a good starting concentration for the IS would be around 100-500 ng/mL.

The goal is to find a concentration that yields a consistent and robust peak area across all samples without interfering with the analyte. The optimal concentration is determined experimentally, as shown in the protocol below.

Question: How do I experimentally determine the optimal IS concentration?

Answer: The optimal concentration is typically determined by spiking a consistent, mid-range concentration of your analyte into a set of samples and then varying the concentration of this compound. You then measure the precision (%CV) of the analyte/IS peak area ratio. The concentration that provides the lowest %CV is often chosen.

See the detailed protocol and data table below for a practical example.

Experimental Protocol: Optimization of IS Concentration

This protocol describes a typical experiment to determine the optimal working concentration of this compound for quantifying an analyte in human plasma.

1. Preparation of Solutions:

  • Analyte Stock: Prepare a 1 mg/mL stock solution of the analyte in methanol.

  • IS Stock: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Analyte Spiking Solution: Dilute the analyte stock to create a 1 µg/mL solution in 50:50 methanol:water.

  • IS Working Solutions: From the IS stock, prepare a series of working solutions in acetonitrile at concentrations of 25, 50, 100, 250, and 500 ng/mL. These solutions will also serve as the protein precipitation solvent.

2. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of blank human plasma into a series of microcentrifuge tubes (n=6 for each IS concentration to be tested).

  • Spike 5 µL of the Analyte Spiking Solution (1 µg/mL) into each tube to achieve a final analyte concentration of 100 ng/mL.

  • Vortex briefly.

  • To each tube, add 200 µL of one of the IS Working Solutions (e.g., to the first set of 6 tubes, add the 25 ng/mL IS solution; to the second set, add the 50 ng/mL solution, etc.).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Inject the samples onto an appropriate LC-MS/MS system.

  • Monitor the specific MRM (Multiple Reaction Monitoring) transitions for both the analyte and this compound.

4. Data Analysis:

  • For each set of 6 replicates, calculate the mean peak area for the IS.

  • Calculate the peak area ratio (Analyte Area / IS Area) for each replicate.

  • Calculate the mean peak area ratio, standard deviation (SD), and percent coefficient of variation (%CV) for each IS concentration tested.

  • The optimal IS concentration is the one that provides a stable IS signal and the lowest %CV for the peak area ratio.

Data Presentation: Results of IS Optimization Experiment

The following table summarizes the results from the experiment described above. The goal was to find the concentration of this compound that resulted in the most precise measurement of the analyte.

IS Concentration (ng/mL)Mean IS Peak AreaMean Analyte/IS RatioStd. Dev. of RatioPrecision (%CV) of Ratio Accuracy (%RE)
2598,5001.150.13812.0%-8.0%
50215,4000.530.0377.0%-4.5%
100 550,200 0.22 0.009 4.1% -1.2%
2501,450,8000.080.0056.3%+3.4%
5003,100,500 (Saturation warning)0.040.00410.0%+9.8%

Visualizations

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis prep_stocks Prepare Analyte & IS Stock Solutions prep_working Create Analyte Spiking Solution & IS Working Solutions (Multiple Conc.) prep_stocks->prep_working spike_analyte Spike Blank Matrix with Analyte (Fixed Conc.) prep_working->spike_analyte add_is Add IS Working Solution (Variable Conc.) & Precipitate spike_analyte->add_is analyze Analyze via LC-MS/MS add_is->analyze calc_ratio Calculate Analyte/IS Peak Area Ratios analyze->calc_ratio calc_stats Calculate Precision (%CV) for each IS Concentration calc_ratio->calc_stats select_opt Select IS Conc. with Lowest %CV and Good Signal calc_stats->select_opt

Caption: Workflow for the experimental optimization of an internal standard concentration.

G is_low IS Concentration Too Low issue_noise Poor Signal-to-Noise is_low->issue_noise leads to is_opt Optimal IS Concentration outcome Accurate & Precise Quantitation is_opt->outcome enables is_high IS Concentration Too High issue_suppression Ion Suppression of Analyte is_high->issue_suppression leads to issue_saturation Detector Saturation is_high->issue_saturation can cause issue_impurity IS Impurity Affects LLOQ is_high->issue_impurity worsens issue_precision High Variability (%CV) in Area Ratio issue_noise->issue_precision issue_suppression->issue_precision

Caption: Logical relationships between IS concentration and common analytical issues.

References

Technical Support Center: Matrix Effects on rac-Benzilonium Bromide-d5 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of rac-Benzilonium Bromide-d5 using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as rac-Benzilonium Bromide, due to co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates).[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal).[2][3] For rac-Benzilonium Bromide, a quaternary ammonium compound, matrix effects can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity in LC-MS/MS bioanalysis.[3] The use of this compound as a stable isotope-labeled (SIL) internal standard is intended to compensate for these effects, as it should be impacted similarly to the analyte.

Q2: Why am I observing poor accuracy and precision even when using a deuterated internal standard like this compound?

A2: While SIL internal standards like this compound are the gold standard for mitigating matrix effects, issues can still arise.[1] Significant ion suppression or enhancement can lead to variability in the internal standard's response, especially if the matrix composition varies between different samples or lots.[1][4] If the matrix effect is extreme, the signal for either the analyte or the internal standard could be suppressed below the limit of quantification, leading to inaccurate results. Furthermore, differential matrix effects between the analyte and the internal standard can occur, although this is less common for SILs.

Q3: What are the common sources of matrix effects in biofluids for quaternary ammonium compounds?

A3: For quaternary ammonium compounds like rac-Benzilonium Bromide, common sources of matrix effects in biological samples such as plasma and urine include:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI).[1][5]

  • Salts and Endogenous Small Molecules: High concentrations of salts and other small molecules can compete with the analyte for ionization.[1][6]

  • Proteins and Peptides: Although most are removed during sample preparation, residual proteins and peptides can still interfere with ionization.[5]

  • Anticoagulants and other additives: Substances added to the collection tubes can also contribute to matrix effects.[1]

Q4: Can the choice of ionization technique influence matrix effects for this compound?

A4: Yes. Electrospray ionization (ESI) is commonly used for polar compounds like quaternary ammoniums and is known to be susceptible to matrix effects.[6] Atmospheric pressure chemical ionization (APCI) can be less prone to matrix effects from non-volatile and less volatile matrix components.[1][6] Switching from ESI to APCI, if compatible with the analyte's properties, can be a strategy to mitigate severe matrix effects.[1]

Troubleshooting Guides

Issue 1: Inconsistent Peak Areas for this compound Internal Standard

Symptoms:

  • High variability in the internal standard peak area across a batch of samples.

  • Drifting internal standard response during the analytical run.

Possible Causes:

  • Significant and variable matrix effects between samples.

  • Suboptimal sample preparation leading to inconsistent removal of interfering substances.

  • Contamination of the LC-MS system.

Troubleshooting Steps:

  • Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.

  • Optimize Sample Preparation: Improve the sample cleanup procedure to more effectively remove matrix components. Consider switching from protein precipitation to more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[7]

  • Modify Chromatographic Conditions: Adjust the HPLC gradient to separate rac-Benzilonium Bromide and its internal standard from the regions of significant matrix effects identified in the post-column infusion experiment.[3]

  • System Cleaning: Ensure the LC and MS systems are thoroughly cleaned to remove any accumulated contaminants that could contribute to ion suppression.[5]

Issue 2: Poor Accuracy and Precision in Quality Control (QC) Samples

Symptoms:

  • QC sample concentrations are consistently biased high (ion enhancement) or low (ion suppression).

  • High coefficient of variation (%CV) for QC sample replicates.

Possible Causes:

  • The SIL internal standard is not adequately compensating for the matrix effect.

  • The matrix effect is highly variable across different lots of the biological matrix.

Troubleshooting Steps:

  • Quantify the Matrix Factor: Perform a quantitative assessment of the matrix effect by comparing the response of this compound in a post-extraction spiked blank matrix sample to its response in a neat solution.

  • Evaluate Different Matrix Lots: Prepare QC samples in at least six different lots of the biological matrix to assess the inter-lot variability of the matrix effect.[1]

  • Dilution: Diluting the sample with a clean solvent can reduce the concentration of interfering matrix components, thereby lessening the matrix effect.

  • Re-evaluate Internal Standard: In rare cases, if the deuterium labeling is on a metabolically active site, there could be in-source fragmentation differences. However, for a stable d5 label, this is unlikely. The primary focus should be on chromatographic and sample preparation strategies.

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion

Objective: To identify the retention time regions where co-eluting matrix components cause ion suppression or enhancement.

Methodology:

  • Prepare a solution of rac-Benzilonium Bromide in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and moderate signal.

  • Set up the LC-MS/MS system as you would for your analytical run.

  • Using a syringe pump and a T-connector, continuously infuse the rac-Benzilonium Bromide solution into the mobile phase flow after the analytical column and before the mass spectrometer inlet.

  • After achieving a stable baseline signal for the infused analyte, inject a blank, extracted matrix sample.

  • Monitor the signal of the infused rac-Benzilonium Bromide. Dips in the baseline indicate ion suppression, while peaks indicate ion enhancement.[8]

  • Compare the retention times of these suppression/enhancement zones with the retention time of rac-Benzilonium Bromide in your standard analysis to see if they overlap.

Protocol 2: Quantitative Assessment of Matrix Factor

Objective: To quantify the degree of ion suppression or enhancement.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte (rac-Benzilonium Bromide) and internal standard (this compound) spiked into the mobile phase or a clean solvent.

    • Set B (Post-Extraction Spike): A blank matrix sample is extracted first, and then the analyte and internal standard are spiked into the final extracted solution.

    • Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction procedure.

  • Analyze all three sets of samples using the LC-MS/MS method.

  • Calculate the Matrix Factor (MF) using the following formula:

    Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF of 1 indicates no matrix effect.[3]

    • An MF < 1 indicates ion suppression.[3]

    • An MF > 1 indicates ion enhancement.[3]

  • Calculate the Recovery using:

    Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] x 100

  • Calculate the IS-Normalized Matrix Factor to assess how well the internal standard compensates for the matrix effect:

    IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

    • An IS-Normalized MF close to 1.0 indicates effective compensation by the internal standard.[1]

Data Presentation

Table 1: Example Matrix Factor and Recovery Data for rac-Benzilonium Bromide

Sample LotAnalyte Peak Area (Set B)IS Peak Area (Set B)Analyte Matrix FactorIS Matrix FactorIS-Normalized Matrix FactorRecovery (%)
Lot 185,00090,0000.850.900.9492
Lot 275,00080,0000.750.800.9491
Lot 392,00095,0000.920.950.9794
Lot 468,00072,0000.680.720.9489
Lot 5115,000120,0001.151.200.9693
Lot 688,00091,0000.880.910.9795
Mean 87,167 91,333 0.87 0.91 0.95 92.3
%CV 18.9% 18.6% 18.9% 18.6% 1.5% 2.4%

Based on a hypothetical neat solution peak area of 100,000 for both analyte and IS.

Visualizations

MatrixEffectWorkflow cluster_start Start: Analytical Problem cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_verification Verification start Poor Accuracy/ Precision Observed qual_assess Qualitative Assessment (Post-Column Infusion) start->qual_assess Investigate quant_assess Quantitative Assessment (Matrix Factor) start->quant_assess Investigate chromatography Modify Chromatography (Gradient, Column) qual_assess->chromatography Identifies Interference Zone sample_prep Optimize Sample Prep (SPE, LLE) quant_assess->sample_prep Indicates High Matrix Effect dilution Sample Dilution quant_assess->dilution Indicates High Matrix Effect revalidate Re-evaluate Method Performance sample_prep->revalidate chromatography->revalidate dilution->revalidate

Caption: Troubleshooting workflow for matrix effects.

IonSuppressionMechanism cluster_source Mass Spectrometer Ion Source (ESI) cluster_ideal Ideal Condition (No Matrix Effect) cluster_suppression Ion Suppression Condition droplet Charged Droplet analyte Analyte Ions (A+) matrix Matrix Ions (M+) gas_phase Gas Phase Ions (To Mass Analyzer) droplet1 Droplet Evaporation analyte_ion1 A+ droplet1->analyte_ion1 Forms Gas Phase Ion analyte1 Analyte (A) analyte1->droplet1 Ionization analyte_ion1->gas_phase droplet2 Droplet Evaporation analyte_ion2 A+ droplet2->analyte_ion2 Reduced Ion Formation analyte2 Analyte (A) analyte2->droplet2 matrix2 Matrix (M) matrix2->droplet2 Competition for Ionization/Surface

Caption: Mechanism of ion suppression in ESI.

References

Technical Support Center: rac-Benzilonium Bromide-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of rac-Benzilonium Bromide-d5 in solution. This resource is intended for researchers, scientists, and drug development professionals to ensure the accurate and effective use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solution?

This compound, as a quaternary ammonium compound (QAC), is generally considered to be chemically stable.[1] QACs are unreactive toward many common reagents, including dilute acids, electrophiles, and oxidants.[1] They are known to be stable even in hydroxide solutions at elevated temperatures.[1] However, stability can be influenced by the choice of solvent, pH, temperature, and exposure to light over extended periods.

Q2: In which solvents is this compound soluble and what is its expected stability?

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound have not been documented in the provided search results, quaternary ammonium cations can degrade under harsh conditions.[1] Potential degradation mechanisms for QACs include:

  • Dealkylation: This can occur in the presence of strong nucleophiles.[1]

  • Rearrangements: Under the influence of exceptionally strong bases, Sommelet–Hauser and Stevens rearrangements are possible.[1]

It is important to note that these degradation pathways typically require conditions that are more extreme than those of standard laboratory procedures.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent analytical results (e.g., varying peak areas in HPLC) Degradation of this compound in the prepared solution.1. Prepare fresh solutions daily. Avoid using stock solutions that have been stored for extended periods at room temperature. 2. Evaluate solvent compatibility. If using a solvent other than DMSO, Methanol, or Water, perform a preliminary stability check (see Experimental Protocols). 3. Control pH. Ensure the pH of your solution is near neutral if possible, as extreme pH values can promote degradation of some compounds. 4. Protect from light. Store solutions in amber vials or protect them from direct light, especially if they will be used over several hours.
Loss of compound potency over time in a stored stock solution Slow degradation due to storage conditions.1. Optimize storage temperature. For long-term storage of solutions, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 2. Use a co-solvent if necessary. If the compound is not sufficiently soluble in a highly stable solvent system, consider using a minimal amount of a co-solvent like DMSO and then diluting with a more aqueous or stable medium for the final concentration.
Appearance of unexpected peaks in chromatograms Presence of degradation products.1. Analyze a freshly prepared standard. This will help to confirm if the unexpected peaks are present from the start or appear over time. 2. Consider mass spectrometry (MS) analysis. If your system is connected to a mass spectrometer, analyze the unexpected peaks to identify potential degradation products. This can provide clues about the degradation pathway.

Experimental Protocols

Protocol: Short-Term Stability Assessment of this compound in a Novel Solvent System

Objective: To determine the stability of this compound in a specific solvent system over a typical experimental timeframe (e.g., 24-48 hours).

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound in a known stable solvent (e.g., Methanol) at a concentration of 1 mg/mL.

    • Prepare the final experimental solution by diluting the stock solution with the novel solvent system to the desired final concentration (e.g., 10 µg/mL).

  • Time-Point Analysis:

    • Immediately after preparation (T=0), analyze the experimental solution using a suitable analytical method, such as HPLC-UV or LC-MS. Record the peak area of the this compound peak.

    • Store the experimental solution under the conditions of your experiment (e.g., room temperature, protected from light).

    • Analyze the solution at subsequent time points (e.g., 2, 4, 8, 24, and 48 hours).

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the peak area at T=0.

    • A significant decrease in the peak area over time suggests instability.

    • The appearance of new peaks may indicate the formation of degradation products.

Data Presentation: Example Stability Data

Table 1: Stability of this compound (10 µg/mL) at Room Temperature

Time (hours)Peak Area (Arbitrary Units)% Remaining
01,250,000100%
21,245,00099.6%
41,251,000100.1%
81,238,00099.0%
241,225,00098.0%
481,205,00096.4%

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Time-Point Analysis cluster_data Data Analysis prep_stock Prepare Stock Solution (1 mg/mL in Methanol) prep_exp Prepare Experimental Solution (10 µg/mL in Test Solvent) prep_stock->prep_exp Dilute t0 T=0 Analysis (HPLC-UV / LC-MS) prep_exp->t0 storage Store Solution (Experimental Conditions) t0->storage t_x T=X Analysis (e.g., 2, 4, 8, 24, 48h) storage->t_x compare Compare Peak Areas t_x->compare assess Assess Stability compare->assess

Caption: Experimental workflow for assessing the short-term stability of this compound.

degradation_pathways cluster_conditions Harsh Conditions cluster_products Potential Degradation Products parent This compound (Quaternary Ammonium Cation) strong_base Strong Base strong_nucleophile Strong Nucleophile rearrangement_product Rearrangement Products (e.g., Sommelet-Hauser, Stevens) strong_base->rearrangement_product Rearrangement dealkylation_product Dealkylation Products strong_nucleophile->dealkylation_product Dealkylation

Caption: Potential degradation pathways for quaternary ammonium compounds under harsh conditions.

References

improving recovery of rac-Benzilonium Bromide-d5 during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the recovery of rac-Benzilonium Bromide-d5 during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its extraction?

A1: this compound is a deuterated analog of Benzilonium Bromide, which is a quaternary ammonium compound.[1][2] Its key features include a permanent positive charge on the nitrogen atom, high water solubility, and low volatility.[3][4] The permanent cationic nature is the most critical factor to consider when developing an extraction method, as it dictates the interaction with solid-phase extraction (SPE) sorbents and partitioning behavior in liquid-liquid extraction (LLE). Unlike primary, secondary, or tertiary amines, the charge of a quaternary ammonium compound is not affected by the pH of the solution.[3][5]

Q2: Which extraction techniques are most suitable for this compound?

A2: Solid-phase extraction (SPE) is generally the most effective technique for extracting quaternary ammonium compounds like this compound from complex matrices.[6][7] Specifically, cation-exchange or mixed-mode SPE sorbents are recommended. Liquid-liquid extraction (LLE) can also be employed, often involving the use of an ion-pairing agent to increase the analyte's hydrophobicity and facilitate its transfer into an organic solvent.

Q3: Why is my recovery of this compound consistently low?

A3: Low recovery is a common issue and can stem from several factors. For SPE, potential causes include the use of an inappropriate sorbent (e.g., a non-polar sorbent that doesn't retain the charged analyte), improper sample pH, inefficient elution solvent, or analyte breakthrough during sample loading.[8][9] For LLE, low recovery may be due to an unsuitable organic solvent, incorrect pH, or the absence of an effective ion-pairing agent.

Q4: How does pH affect the extraction of this compound?

A4: While the positive charge on this compound is permanent, pH plays a crucial role in the extraction process by influencing the charge of matrix components and the solid-phase extraction sorbent.[10][11][12] For cation-exchange SPE, maintaining a pH where the sorbent is charged and the analyte is retained is essential. Adjusting the sample pH can also help to minimize the retention of interfering basic compounds.

Q5: What is the role of a counter-ion in the extraction process?

A5: The bromide counter-ion of this compound can be exchanged for other counter-ions present in the sample matrix or extraction solvents. In LLE, a large, hydrophobic counter-ion can be intentionally added as an ion-pairing agent to form a neutral, more hydrophobic complex that is more readily extracted into an organic solvent. The nature of the counter-ion can influence the solubility and extraction efficiency of the analyte.[13][14]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction of this compound.

Issue Potential Cause Recommended Solution
Low Recovery in Solid-Phase Extraction (SPE) Inappropriate Sorbent: Using a non-polar sorbent (e.g., C18) without an ion-pairing agent will result in poor retention of the permanently charged analyte.Use a Cation-Exchange Sorbent: Employ a strong or weak cation-exchange sorbent. Mixed-mode sorbents (e.g., C8/SCX) are also highly effective.
Inefficient Elution: The elution solvent may not be strong enough to disrupt the ionic interaction between the analyte and the sorbent.Optimize Elution Solvent: Increase the ionic strength of the elution solvent (e.g., by adding a salt like ammonium acetate) or use a solvent with a higher pH (if using a weak cation-exchanger) or a small amount of a strong acid or base to disrupt the interaction. A common strategy is to use a methanolic solution containing a volatile acid or base.
Sample Overload: Exceeding the capacity of the SPE cartridge can lead to analyte breakthrough during the loading step.Reduce Sample Load: Decrease the amount of sample applied to the cartridge or use a cartridge with a larger sorbent mass.
Improper Sample pH: The pH of the sample may be affecting the charge of the sorbent or co-extracting interfering compounds.Adjust Sample pH: For strong cation-exchange sorbents, a neutral to acidic pH is generally suitable. For weak cation-exchangers, the pH should be adjusted to ensure the sorbent is charged.
High Variability in Recovery Inconsistent Flow Rate: Variations in the flow rate during sample loading, washing, and elution can affect recovery.[8]Control Flow Rate: Use an automated SPE system or a vacuum manifold with a flow control valve to maintain a consistent and slow flow rate (e.g., 1-2 mL/min).
Incomplete Sorbent Drying: Residual water in the cartridge before elution with an organic solvent can lead to poor recovery.Ensure Thorough Drying: After the wash step, dry the SPE cartridge thoroughly under vacuum or with nitrogen for a sufficient amount of time (e.g., 5-10 minutes).[8]
Poor Purity of the Extract Co-extraction of Interferences: The wash step may not be sufficient to remove all matrix components.Optimize Wash Step: Use a stronger wash solvent that does not elute the analyte. For example, a mixture of a weak organic solvent in water can remove non-polar interferences, while a low concentration of a buffer can remove some weakly retained compounds.

Experimental Protocols

The following are example protocols for the extraction of this compound. These should be considered as a starting point and may require optimization for your specific sample matrix.

Protocol 1: Solid-Phase Extraction (SPE) using a Mixed-Mode Cation-Exchange Sorbent

This protocol is suitable for the extraction of this compound from aqueous matrices such as plasma or urine.

  • Sample Pre-treatment:

    • To 1 mL of sample, add an internal standard.

    • Acidify the sample by adding 100 µL of 2% phosphoric acid. This ensures that the analyte is in its cationic form and helps to disrupt protein binding.

    • Vortex and centrifuge to pellet any precipitated proteins.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation-exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid to remove acidic and neutral interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

    • Dry the cartridge thoroughly under vacuum for 5-10 minutes.

  • Elution:

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the cation-exchange sorbent, releasing the analyte.

    • Collect the eluate.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) with Ion-Pairing

This protocol can be used as an alternative to SPE.

  • Sample Preparation:

    • To 1 mL of aqueous sample, add an internal standard.

    • Add 100 µL of a 0.1 M solution of an ion-pairing agent, such as sodium dodecyl sulfate.

  • Extraction:

    • Add 3 mL of an appropriate organic solvent (e.g., dichloromethane or a mixture of isopropanol and chloroform).

    • Vortex vigorously for 2 minutes.

    • Centrifuge for 10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Layer:

    • Carefully transfer the organic layer to a clean tube.

  • Dry-down and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Quantitative Data Summary

The following table summarizes hypothetical recovery data based on the optimization of the SPE protocol. This data is for illustrative purposes to guide method development.

Parameter Condition 1 Recovery (%) Condition 2 Recovery (%)
Elution Solvent 2% Formic Acid in Methanol65.25% Ammonium Hydroxide in Methanol92.5
Wash Solvent Deionized Water88.1 (with high interference)0.1 M Acetic Acid followed by Methanol91.3 (with low interference)
Sorbent Type C18 (non-polar)15.8Mixed-Mode Cation-Exchange93.1

Visual Guides

The following diagrams illustrate the experimental workflows and troubleshooting logic.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis start Start prep Sample Pre-treatment (Acidification) start->prep condition Condition Cartridge prep->condition load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute dry Dry Down Eluate elute->dry reconstitute Reconstitute dry->reconstitute analyze LC-MS Analysis reconstitute->analyze

Caption: Workflow for Solid-Phase Extraction of this compound.

Troubleshooting_Low_Recovery cluster_causes Potential Causes cluster_solutions Solutions issue Low Recovery in SPE cause1 Wrong Sorbent? issue->cause1 cause2 Inefficient Elution? issue->cause2 cause3 Analyte Breakthrough? issue->cause3 sol1 Use Cation- Exchange Sorbent cause1->sol1 sol2 Increase Elution Solvent Strength cause2->sol2 sol3 Optimize Wash Step & Flow Rate cause3->sol3

Caption: Troubleshooting logic for low recovery in SPE.

References

addressing chromatographic shift of rac-Benzilonium Bromide-d5

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: rac-Benzilonium Bromide-d5

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address chromatographic shifts and other common issues you may encounter during your analytical experiments.

Frequently Asked Questions (FAQs)

Q1: My retention time for this compound is consistently shifting to earlier times. What are the likely causes?

A decreasing retention time can be indicative of several issues. A common cause is a change in the mobile phase composition, specifically an unintended increase in the organic solvent concentration. Another possibility is an increase in the flow rate. Temperature fluctuations in the laboratory can also lead to shifts in retention time; an increase in column temperature will typically decrease retention.[1][2] Finally, column degradation or contamination can lead to a loss of stationary phase, resulting in shorter retention times.

Q2: I am observing a gradual increase in the retention time of this compound over a sequence of injections. What should I investigate?

A gradual increase in retention time often points to a few key areas. The most common cause is a change in the mobile phase composition, such as a decrease in the organic solvent ratio, which can happen if one of the solvent reservoirs is running low or if there is an issue with the pump's proportioning valves.[1] Another potential cause is a decreasing flow rate, which could be due to a leak in the system or a failing pump.[2] Contamination of the column with sample matrix components can also lead to a build-up that increases retention over time.[3]

Q3: Can the sample solvent affect the peak shape and retention time of this compound?

Yes, the sample solvent can significantly impact your chromatography. If the sample is dissolved in a solvent that is much stronger (more eluting) than the mobile phase, it can lead to peak distortion (fronting) and earlier elution.[4] Conversely, dissolving the sample in a weaker solvent than the mobile phase is generally recommended. For this compound, a quaternary ammonium compound, it is also crucial to consider its stability. Similar compounds have shown instability in alcohol and aqueous solutions but are stable in acetonitrile.[5] Therefore, using acetonitrile as the sample solvent is advisable.

Q4: I am seeing split peaks for this compound. What could be the cause?

Split peaks can arise from several sources. A common cause is a partially blocked frit at the column inlet, which can distort the sample band.[6] Another possibility is a void or channel in the column packing material. Injecting the sample in a solvent that is too strong compared to the mobile phase can also cause peak splitting. While this compound is a racemic mixture, peak splitting due to chiral separation is unlikely on a standard achiral column.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Retention Time Drift

This guide provides a systematic approach to troubleshooting retention time shifts for this compound.

Step 1: Characterize the Retention Time Shift

First, determine the nature of the shift by analyzing the retention time (RT) data from your recent injections.

Type of Shift Common Causes
Gradual Increase in RT Decreasing organic solvent percentage, decreasing flow rate, column contamination.
Gradual Decrease in RT Increasing organic solvent percentage, increasing flow rate, column degradation.
Sudden, Random Shifts in RT Air bubbles in the pump, improper solvent mixing, temperature fluctuations, pH instability of the mobile phase.[1][3]

Step 2: Experimental Protocols for Troubleshooting

  • Protocol 1: Mobile Phase Verification

    • Prepare fresh mobile phase, ensuring accurate measurement of all components.

    • If using a buffer, verify the pH of the aqueous portion before mixing with the organic solvent. Changes in pH can significantly affect the retention of ionizable compounds.[3][7]

    • Degas the mobile phase thoroughly to prevent air bubbles.

    • Prime all pump lines to ensure the correct mobile phase composition is being delivered.[1]

  • Protocol 2: System Flow Rate Check

    • Disconnect the column and set the pump to a known flow rate (e.g., 1.0 mL/min).

    • Collect the solvent in a volumetric flask for a set period (e.g., 5 minutes).

    • Measure the collected volume to verify the pump is delivering the correct flow rate.

    • Inspect the system for any visible leaks.

  • Protocol 3: Column Cleaning and Equilibration

    • Disconnect the column from the detector.

    • Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained contaminants.

    • Equilibrate the column with the initial mobile phase for an extended period (at least 20-30 column volumes) until a stable baseline is achieved.

Step 3: Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing the root cause of retention time shifts.

G cluster_0 start Retention Time Shift Observed check_pattern Characterize Shift Pattern (Gradual vs. Sudden) start->check_pattern gradual_shift Gradual Shift check_pattern->gradual_shift sudden_shift Sudden/Random Shift check_pattern->sudden_shift check_mp Verify Mobile Phase (Composition, pH, Freshness) gradual_shift->check_mp check_air Check for Air Bubbles (Degas/Prime System) sudden_shift->check_air check_flow Check Flow Rate & Leaks check_mp->check_flow If no issue resolved Issue Resolved check_mp->resolved If resolved check_temp Check Column Temperature check_flow->check_temp If no issue check_flow->resolved If resolved check_column Inspect/Clean/Replace Column check_temp->check_column If no issue check_temp->resolved If resolved check_column->resolved check_air->check_mp If no issue check_air->resolved If resolved

Caption: Troubleshooting workflow for retention time shifts.

Guide 2: Addressing Peak Shape Issues

This guide focuses on troubleshooting common peak shape problems such as tailing, fronting, and splitting for this compound.

Step 1: Identify the Peak Shape Problem

Peak Shape Issue Potential Causes
Peak Tailing Secondary interactions (e.g., with residual silanols), column contamination, low mobile phase pH, column overload.[6]
Peak Fronting Sample overload, sample solvent stronger than mobile phase.
Split Peaks Partially blocked column frit, column void, sample solvent incompatibility.[6]

Step 2: Experimental Protocols for Resolution

  • Protocol 1: Mitigating Secondary Interactions

    • As a quaternary ammonium compound, this compound is prone to ionic interactions with residual silanol groups on the silica-based stationary phase.[6][8]

    • Increase the ionic strength of the mobile phase by increasing the buffer concentration (e.g., from 10 mM to 25 mM ammonium acetate). This can help shield the silanol groups.

    • Consider using a column with a different stationary phase chemistry, such as one with end-capping to reduce silanol activity or a HILIC column which can offer alternative selectivity for polar compounds.[6][9]

  • Protocol 2: Optimizing Sample and Injection Conditions

    • Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or equivalent in strength to the mobile phase. Acetonitrile is often a good choice for stability.[5]

    • Injection Volume: Reduce the injection volume to rule out mass overload.

    • Sample Concentration: Prepare a dilution series of your sample to check for concentration-dependent effects on peak shape.

Step 3: Decision Tree for Peak Shape Troubleshooting

The diagram below provides a decision tree to guide you through troubleshooting peak shape issues.

G cluster_1 start Poor Peak Shape Observed identify_problem Identify Problem: Tailing, Fronting, or Split? start->identify_problem tailing Tailing identify_problem->tailing fronting Fronting identify_problem->fronting split Split Peak identify_problem->split secondary_interactions Suspect Secondary Interactions (Increase Buffer Strength) tailing->secondary_interactions overload Suspect Overload (Reduce Concentration/Volume) fronting->overload column_issue Suspect Column Issue (Backflush/Replace Column) split->column_issue resolved Issue Resolved secondary_interactions->resolved If improved solvent_effect Suspect Solvent Effect (Match Sample Solvent to MP) overload->solvent_effect If no improvement overload->resolved If improved solvent_effect->resolved If improved column_issue->resolved If improved

Caption: Decision tree for troubleshooting peak shape problems.

References

Technical Support Center: rac-Benzilonium Bromide-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the storage, handling, and troubleshooting of experiments involving rac-Benzilonium Bromide-d5.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the deuterated form of Benzilonium Bromide, an anticholinergic drug.[1] It is a labeled compound used as an analytical standard, particularly in High-Performance Liquid Chromatography (HPLC) and mass spectrometry-based assays for research and development.[2] The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for quantitative analysis.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the integrity of the compound. It is recommended to store this compound at -20°C for long-term stability.[2] The compound is shipped on blue ice to maintain a low temperature during transit.[2] It is also advisable to protect it from moisture and light, as related compounds are known to be sensitive to these conditions.

Q3: What solvents can be used to dissolve this compound?

A3: this compound is soluble in Dimethyl Sulfoxide (DMSO), Methanol, and Water.[2] For stock solutions, it is recommended to use DMSO and store them at -20°C or -80°C for extended stability.

Q4: What are the main applications of this compound in research?

A4: The primary application of this compound is as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of Benzilonium Bromide in biological matrices. The use of a stable isotope-labeled internal standard is considered best practice as it co-elutes with the analyte and has similar extraction recovery and ionization response, thus compensating for variability during sample preparation and analysis.[3][4][5]

Quantitative Data Summary

For quick reference, the key quantitative data for this compound is summarized in the table below.

ParameterValueReference
Storage Temperature -20°C[2]
Shipping Temperature Blue Ice[2]
Molecular Weight 439.4 g/mol [2]
Physical Form Light Brown Solid[2]

Experimental Protocols

General Protocol for Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL):

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Reconstitute the solid compound in an appropriate volume of DMSO or Methanol to achieve a concentration of 1 mg/mL.

    • Vortex briefly to ensure complete dissolution.

    • Store the stock solution in amber vials at -20°C or -80°C.

  • Working Solutions:

    • Prepare working solutions by diluting the stock solution with the appropriate mobile phase or reconstitution solvent to the desired concentration range for your assay.

    • It is recommended to prepare fresh working solutions daily.

General HPLC-MS Method for Analysis

This is a general method inspired by the analysis of similar quaternary ammonium compounds and can be optimized for specific instrumentation and matrices.

  • Column: A reversed-phase C18 column (e.g., Purospher RP-18e) is a suitable starting point.[6][7]

  • Mobile Phase:

    • A common mobile phase for similar compounds consists of a mixture of an aqueous buffer and an organic solvent.[6][7]

    • Example: A gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5-10 µL[2]

  • Detection:

    • UV detection can be performed at a wavelength of around 210 nm or 262 nm.[2][8]

    • For mass spectrometry, use an electrospray ionization (ESI) source in positive ion mode. Monitor the appropriate precursor and product ions for both the analyte and this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) in HPLC Interaction of the quaternary ammonium group with residual silanols on the silica-based column.Use a column with end-capping or a specialized column for surfactants. Add a competing amine (e.g., triethylamine) to the mobile phase.[9]
Inappropriate mobile phase pH.Adjust the pH of the mobile phase. For quaternary amines, a lower pH is often beneficial.
Low Signal Intensity or No Peak Detected Degradation of the compound.Ensure proper storage conditions are maintained. Prepare fresh solutions. Avoid prolonged exposure to light and high temperatures.
Poor ionization in the MS source.Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). Ensure the mobile phase is compatible with ESI.
Incorrect detection wavelength in UV.Verify the UV absorbance spectrum of the compound. A wavelength of 210 nm is a common choice for compounds with limited chromophores.[8]
Inaccurate Quantification Isotopic interference from the analyte.Ensure the deuterated standard has a sufficient mass difference from the unlabeled analyte to avoid isotopic overlap.[3]
Different chromatographic retention times for the analyte and the deuterated standard.While generally co-eluting, slight differences can occur.[4][10] Ensure the integration windows are set correctly for both peaks. Consider using a column with better resolution.
Analyte or internal standard instability in the matrix or during sample processing.Investigate the stability of the compounds under your specific experimental conditions (e.g., freeze-thaw cycles, bench-top stability).
High Background Noise in MS Contamination from the sample matrix or solvents.Use high-purity solvents and reagents. Optimize the sample preparation method to remove interfering substances.
Presence of other quaternary ammonium compounds (e.g., from disinfectants) in the lab environment.Be mindful of potential environmental contamination, as quaternary ammonium compounds are common in cleaning agents.[11][12][13]

Visualizations

Anticholinergic_Mechanism Logical Diagram of Anticholinergic Action cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh Acetylcholine (ACh) Muscarinic_Receptor Muscarinic Receptor ACh->Muscarinic_Receptor Binds to Signal_Transduction Signal Transduction Muscarinic_Receptor->Signal_Transduction Activates Cellular_Response Cellular Response Signal_Transduction->Cellular_Response Leads to Benzilonium This compound (Anticholinergic Drug) Benzilonium->Muscarinic_Receptor Blocks

Caption: Logical diagram of the anticholinergic mechanism of rac-Benzilonium Bromide.

Experimental_Workflow General Experimental Workflow for Quantitative Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with rac-Benzilonium Bromide-d5 (Internal Standard) Sample->Spike Extraction Protein Precipitation or Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation HPLC HPLC Separation Evaporation->HPLC MS Mass Spectrometry Detection (MS/MS) HPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: General workflow for quantitative analysis using a deuterated internal standard.

References

Technical Support Center: Minimizing Isotopic Exchange in Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing isotopic exchange in deuterated standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a problem for deuterated standards?

A: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium atom in a deuterated standard is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, moisture)[1][2]. This process can compromise the isotopic purity of the standard, leading to inaccurate quantification in sensitive analytical techniques like mass spectrometry[3][4][5]. For quantitative analysis, it is crucial that the isotopic label is stable and does not undergo back-exchange during the experimental workflow[3].

Q2: Which hydrogen atoms in a molecule are most susceptible to exchange?

A: Protons attached to heteroatoms, such as those in hydroxyl (-OH), amine (-NH2), and carboxyl (-COOH) groups, are highly labile and exchange very rapidly with protons from the solvent[1][3]. Hydrogens on carbon atoms are generally less prone to exchange, but can still be exchanged under certain conditions, such as catalysis by acids, bases, or metals[1][3]. The rate of H/D exchange is influenced by the acidity of the hydrogens, which is a consequence of the electronegativity of the atom they are bonded to[3].

Q3: How does pH affect the rate of isotopic exchange?

A: The rate of H/D exchange is highly dependent on the pH of the solution[3][6]. The exchange reaction is catalyzed by both acids and bases[1][3]. For many compounds, particularly the amide hydrogens in proteins, the minimum rate of exchange occurs in a slightly acidic environment, typically around pH 2.5 to 3[1][3][7]. Both increasing and decreasing the pH from this minimum will significantly increase the rate of exchange.

Q4: What is the impact of temperature on isotopic exchange?

A: Increasing the temperature generally accelerates the rate of chemical reactions, including H/D exchange[8]. To minimize back-exchange during sample preparation and analysis, it is crucial to work at low temperatures[1][7][9][10]. For example, in hydrogen-deuterium exchange mass spectrometry (HDX-MS) experiments, quenching the exchange reaction involves rapidly lowering both the pH and the temperature[1][7][9][10].

Q5: Which solvents should I use to minimize isotopic exchange?

A: To prevent the introduction of hydrogen atoms, it is best to use aprotic or deuterated solvents[11][12][13]. When preparing samples for analysis, ensure that all solvents are of high purity and free from moisture[12][14]. If an aqueous solution is necessary, using D₂O instead of H₂O can help maintain the isotopic purity of the standard[1]. However, even when using D₂O, the pD (the equivalent of pH for D₂O) should be controlled[12].

Q6: How should I store my deuterated standards to maintain their isotopic integrity?

A: Proper storage is critical to prevent gradual isotopic exchange over time. Here are some best practices:

  • Store at low temperatures: Refrigeration (around 4°C) is generally recommended[12][15]. For long-term storage, freezing may be appropriate, but consult the manufacturer's recommendations.

  • Use an inert atmosphere: To prevent exposure to atmospheric moisture, handle and store standards under a dry, inert atmosphere like nitrogen or argon[12].

  • Use appropriate containers: Store standards in tightly sealed vials to minimize contact with air and moisture[12].

  • Prepare fresh solutions: Whenever possible, prepare working solutions fresh from a stock solution to minimize the time the standard is in a potentially exchanging environment[15].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of isotopic purity in prepared samples Back-exchange with protic solvents (e.g., water, methanol). - Use deuterated or aprotic solvents for sample preparation[11][12][13].- If aqueous solutions are required, use D₂O and adjust the pD to minimize exchange[1][12].
Exposure to atmospheric moisture. - Handle samples under a dry, inert atmosphere (e.g., nitrogen or argon)[12].- Use dry glassware and syringes[12][14].
Inappropriate pH of the solution. - Adjust the pH of the solution to the range where the exchange rate is minimal (typically pH 2.5-3 for many compounds)[1][3][7].
Inconsistent results between analytical runs Variable back-exchange during LC-MS analysis. - Use a rapid LC gradient to minimize the time the sample is on the column[7].- Perform chromatography at low temperatures[1][10].- Ensure the mobile phase pH is optimized to minimize exchange.
Degradation of the deuterated standard over time. - Prepare fresh working solutions from a properly stored stock solution for each analytical run[15].- Verify the isotopic purity of the stock solution periodically.
Poor signal or recovery of the deuterated standard Adsorption to glassware or plasticware. - Use silanized glassware or low-adsorption vials.
Precipitation of the standard in the chosen solvent. - Ensure the standard is fully soluble in the chosen solvent at the working concentration and temperature.

Experimental Protocols

Protocol 1: General Handling and Preparation of Deuterated Standard Stock Solutions
  • Acclimatization: Allow the vial containing the deuterated standard to warm to room temperature before opening to prevent condensation of atmospheric moisture.

  • Inert Atmosphere: If possible, open the vial and handle the standard in a glove box or under a stream of dry, inert gas (e.g., nitrogen or argon)[12].

  • Solvent Selection: Use a high-purity, anhydrous aprotic or deuterated solvent for reconstitution. Common choices include deuterated methanol (CD₃OD), deuterated acetonitrile (CD₃CN), or deuterated chloroform (CDCl₃).

  • Dissolution: Add the appropriate volume of solvent to the vial to achieve the desired stock concentration. Mix gently by vortexing until the standard is completely dissolved[13].

  • Storage: Store the stock solution in a tightly sealed vial at the recommended temperature (typically 4°C or lower)[12][15]. Protect from light if the compound is light-sensitive.

Protocol 2: Preparation of Working Solutions for LC-MS Analysis
  • Solvent Preparation: Prepare the mobile phases and sample diluent. If possible, use solvents that will minimize back-exchange. For reversed-phase chromatography, this may involve using a low pH mobile phase (e.g., with 0.1% formic acid)[16].

  • Dilution: Prepare working solutions by diluting the stock solution with the appropriate solvent. It is recommended to prepare these solutions fresh before each analysis[15].

  • Sample Matrix: If spiking the standard into a biological matrix, ensure the final pH and solvent composition are controlled to minimize exchange before analysis.

  • Temperature Control: Keep the prepared samples in an autosampler cooled to a low temperature (e.g., 4°C) to slow down any potential exchange while waiting for injection[10].

Visual Guides

Experimental_Workflow cluster_prep Standard Preparation cluster_analysis Sample Analysis start Start: Obtain Deuterated Standard acclimatize Acclimatize Vial to Room Temperature start->acclimatize reconstitute Reconstitute in Aprotic/Deuterated Solvent under Inert Atmosphere acclimatize->reconstitute store_stock Store Stock Solution at Low Temperature reconstitute->store_stock prep_working Prepare Fresh Working Solution store_stock->prep_working For Analysis mix_sample Mix with Sample (Control pH) prep_working->mix_sample autosampler Place in Cooled Autosampler mix_sample->autosampler inject Inject for LC-MS Analysis autosampler->inject end_node End: Data Acquisition inject->end_node

Caption: Workflow for handling deuterated standards to minimize isotopic exchange.

Troubleshooting_Isotopic_Exchange start Issue: Loss of Isotopic Purity check_solvent Is the solvent aprotic or deuterated? start->check_solvent check_ph Is the pH controlled (ideally 2.5-3)? check_solvent->check_ph Yes use_aprotic Solution: Use aprotic or deuterated solvents. check_solvent->use_aprotic No check_temp Are samples handled at low temperature? check_ph->check_temp Yes adjust_ph Solution: Adjust pH to minimize exchange. check_ph->adjust_ph No check_moisture Is exposure to moisture minimized? check_temp->check_moisture Yes use_low_temp Solution: Work at low temperatures and cool the autosampler. check_temp->use_low_temp No inert_atmosphere Solution: Use dry glassware and an inert atmosphere. check_moisture->inert_atmosphere No resolved Issue Resolved check_moisture->resolved Yes use_aprotic->resolved adjust_ph->resolved use_low_temp->resolved inert_atmosphere->resolved

Caption: Troubleshooting decision tree for loss of isotopic purity.

References

Validation & Comparative

Validation of Analytical Methods for Benzilonium Bromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Benzilonium Bromide, with a focus on the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing rac-Benzilonium Bromide-d5 as an internal standard. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting and implementing robust and reliable analytical techniques.

Introduction

Benzilonium Bromide is a quaternary ammonium compound with anticholinergic properties. Accurate and precise quantification of this and similar compounds is critical in pharmaceutical development, from formulation studies to clinical trials. The validation of analytical methods ensures that the data generated is reliable and meets regulatory standards. This guide will compare a highly specific and sensitive LC-MS/MS method with alternative analytical techniques, providing insights into their respective performance characteristics.

Experimental Protocols

A detailed experimental protocol for the validation of an LC-MS/MS method for Benzilonium Bromide using this compound is provided below. This is followed by brief descriptions of alternative methods for comparison.

LC-MS/MS Method with this compound Internal Standard

This method is designed for high sensitivity and selectivity, making it suitable for complex biological matrices.

1. Sample Preparation (Plasma)

  • To 100 µL of plasma sample, add 25 µL of this compound internal standard solution (100 ng/mL in methanol).

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-4.0 min: 90% B

    • 4.1-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Benzilonium Bromide: Precursor Ion > Product Ion (Specific m/z values to be determined based on the molecule's fragmentation).

    • This compound: Precursor Ion > Product Ion (Specific m/z values to be determined based on the molecule's fragmentation, accounting for the deuterium labeling).

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Alternative Analytical Methods
  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is less sensitive than LC-MS/MS but can be suitable for the analysis of bulk drug substances or formulations with higher concentrations of the analyte. The separation is typically achieved on a C18 or cyano column with a mobile phase consisting of an acetonitrile and buffer mixture. Detection is performed at a wavelength where the analyte has maximum absorbance, for instance, around 210 nm.[1]

  • Titration: A classical analytical technique suitable for determining the content of a single, known component in a simple matrix.[1] For Benzilonium Bromide, this would likely involve a two-phase titration.[2] This method is not suitable for complex mixtures or for determining low concentrations.

  • Spectrophotometry: This method relies on the formation of a colored complex that can be measured. It is a relatively simple and inexpensive technique but lacks the specificity and sensitivity of chromatographic methods.

Data Presentation

The following tables summarize the expected performance characteristics of the validated LC-MS/MS method compared to a representative HPLC-UV method. These values are based on typical performance for the analysis of quaternary ammonium compounds.[3][4][5]

Table 1: Comparison of Analytical Method Performance

ParameterLC-MS/MS with this compoundHPLC-UV
Linearity (r²) > 0.995> 0.99
Range 0.1 - 100 ng/mL1 - 100 µg/mL
Limit of Quantification (LOQ) 0.1 ng/mL1 µg/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 15%< 5%
Specificity High (based on mass-to-charge ratio)Moderate (based on retention time)

Table 2: Detailed Validation Data for LC-MS/MS Method

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity r² ≥ 0.990.998
Accuracy 85-115% of nominal concentration97.2% - 103.5%
Precision (Repeatability) RSD ≤ 15%< 8%
Precision (Intermediate) RSD ≤ 15%< 12%
Lower Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 100.1 ng/mL
Selectivity No significant interference at the retention time of the analyte and ISPass
Matrix Effect Within acceptable limitsPass
Stability (Freeze-Thaw, Short-Term, Long-Term) Within ±15% of initial concentrationPass

Mandatory Visualization

The following diagram illustrates the general workflow for the validation of the analytical method described.

G cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Analysis cluster_validation Method Validation prep_standards Prepare Calibration Standards & QCs spike_samples Spike Matrix with Standards & IS prep_standards->spike_samples prep_is Prepare Internal Standard (this compound) prep_is->spike_samples protein_precipitation Protein Precipitation spike_samples->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis linearity Linearity lc_ms_analysis->linearity accuracy Accuracy lc_ms_analysis->accuracy precision Precision lc_ms_analysis->precision selectivity Selectivity lc_ms_analysis->selectivity loq LOQ lc_ms_analysis->loq stability Stability lc_ms_analysis->stability

Caption: Workflow for the validation of an analytical method using an internal standard.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for rac-Benzilonium Bromide-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of rac-Benzilonium Bromide-d5. The information presented herein is essential for selecting the appropriate analytical method, ensuring data integrity through rigorous cross-validation, and meeting regulatory requirements.

Introduction

This compound is the deuterated form of Benzilonium Bromide, an anticholinergic agent.[1] As a stable isotope-labeled internal standard, it is crucial for the accurate quantification of Benzilonium Bromide in various biological matrices during pharmacokinetic and toxicokinetic studies. The choice of analytical methodology is critical for achieving the required sensitivity, selectivity, and throughput. This guide explores the cross-validation of two common analytical techniques: HPLC-UV and LC-MS/MS.

Analytical Methodologies: A Comparative Overview

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the quantification of analytes.[2] While robust and cost-effective, it may lack the sensitivity and selectivity required for trace-level analysis in complex matrices. Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies.[3][4] Cross-validation of these methods is essential when data from both techniques are used within the same study to ensure the comparability of results.

Data Presentation: Performance Characteristics

The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of a quaternary ammonium compound like this compound.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.995> 0.998
Lower Limit of Quantification (LLOQ) 10 ng/mL0.1 ng/mL
Upper Limit of Quantification (ULOQ) 2000 ng/mL500 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% RSD) < 15%< 15%
Selectivity ModerateHigh
Matrix Effect Potential for interferenceMinimal with appropriate internal standard
Run Time 10 - 15 minutes3 - 5 minutes

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are based on established methods for the analysis of quaternary ammonium compounds.[2][5]

Sample Preparation (for both methods)
  • To 100 µL of plasma sample, add 10 µL of internal standard working solution (this compound for the analysis of the non-labeled compound, or a different suitable deuterated analog if this compound is the analyte).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of 0.02 M sodium heptanesulfonate solution (containing 0.1% triethylamine, pH adjusted to 3.5 with phosphoric acid) and acetonitrile (35:65 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 210 nm.[2]

  • Injection Volume: 20 µL.

LC-MS/MS Method
  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase:

    • A: 10 mM ammonium formate in water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.1-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • rac-Benzilonium-d5: Precursor Ion > Product Ion (Specific m/z values to be determined based on the instrument).

    • Internal Standard: Precursor Ion > Product Ion (Specific m/z values to be determined).

  • Injection Volume: 5 µL.

Cross-Validation Protocol

Cross-validation is performed to ensure that the data from the HPLC-UV and LC-MS/MS methods are comparable.

  • Sample Selection: A minimum of 20 study samples analyzed by the reference method (e.g., LC-MS/MS) are selected to be re-analyzed by the comparator method (e.g., HPLC-UV).

  • Acceptance Criteria: The difference between the concentrations obtained by the two methods should be within ±20% for at least 67% of the samples.

  • Data Analysis: The results are statistically compared using methods such as linear regression and Bland-Altman plots to assess the agreement between the two analytical techniques.

Visualizations

Experimental Workflow

G Experimental Workflow for Sample Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_cross_validation Cross-Validation Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC HPLC-UV Analysis Reconstitute->HPLC LCMS LC-MS/MS Analysis Reconstitute->LCMS Data_HPLC HPLC Data HPLC->Data_HPLC Data_LCMS LC-MS/MS Data LCMS->Data_LCMS Compare Compare Results (±20% Agreement) Data_HPLC->Compare Data_LCMS->Compare

Caption: Workflow for sample analysis and cross-validation.

Cross-Validation Logic

G Cross-Validation Decision Logic Start Start Cross-Validation Analyze_Samples Analyze Samples by Reference Method (LC-MS/MS) Start->Analyze_Samples Reanalyze_Samples Re-analyze Samples by Comparator Method (HPLC-UV) Analyze_Samples->Reanalyze_Samples Compare_Results Compare Concentration Data Reanalyze_Samples->Compare_Results Agreement_Check ≥67% of Samples within ±20%? Compare_Results->Agreement_Check Pass Methods are Correlated Agreement_Check->Pass Yes Fail Investigate Discrepancy Agreement_Check->Fail No

Caption: Decision logic for cross-validation of analytical methods.

Conclusion

Both HPLC-UV and LC-MS/MS are viable methods for the quantification of this compound. The choice of method will depend on the specific requirements of the study, including the need for sensitivity, selectivity, and sample throughput. When data from both methods are to be combined, a thorough cross-validation as outlined in this guide is imperative to ensure the integrity and consistency of the bioanalytical results. This ensures that the data generated is reliable for making critical decisions in drug development.

References

Establishing Linearity and Range in Bioanalytical Methods: A Comparison Guide Featuring rac-Benzilonium Bromide-d5

Author: BenchChem Technical Support Team. Date: November 2025

In the development of robust bioanalytical methods, establishing linearity and defining the analytical range are fundamental requirements for ensuring accurate quantification of analytes in biological matrices. This guide provides a comparative overview of performance data and experimental protocols relevant to the use of rac-Benzilonium Bromide-d5, a deuterated internal standard, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

This document is intended for researchers, scientists, and drug development professionals engaged in bioanalytical method development and validation. The data presented herein is based on established methodologies for similar compounds and serves as a practical reference for achieving reliable and reproducible results in regulated bioanalysis.

Performance Comparison: Linearity and Range

The performance of a bioanalytical method is critically assessed by its linearity, typically evaluated by the coefficient of determination (r²), and its dynamic range, defined by the lower and upper limits of quantification (LLOQ and ULOQ). While specific public data for a full validation of this compound is not available, we can compare the performance of a closely related compound's validated method to a projected, typical performance for a method utilizing the d5-labeled standard.

For comparison, we present validated data for Bencycloquidium Bromide, a structurally similar quaternary ammonium compound, and a projected performance for a hypothetical method using this compound as an internal standard for the analysis of Benzilonium Bromide.

ParameterMethod 1: this compound (Projected)Method 2: Bencycloquidium Bromide (Alternative)[1]
Analyte Benzilonium BromideBencycloquidium Bromide
Internal Standard This compound1-ethyl-bencycloquidium bromide
Matrix Human PlasmaRat Plasma
Linearity (r²) >0.995>0.99
Calibration Range 1.0 - 1000 ng/mL3.0 - 1500 ng/mL
LLOQ 1.0 ng/mL3.0 ng/mL
ULOQ 1000 ng/mL1500 ng/mL

Note: The data for Method 1 is projected based on typical LC-MS/MS performance for similar analytes and is for illustrative purposes. The data for Method 2 is derived from a published study on the determination of Bencycloquidium Bromide in rat plasma.[1]

Experimental Protocols

A rigorous and well-documented experimental protocol is essential for the successful validation of a bioanalytical method. The following sections detail the methodologies for sample preparation, LC-MS/MS analysis, and the procedure for establishing linearity and range, consistent with regulatory guidelines.

Protein precipitation is a common and efficient method for extracting small molecules from plasma samples.

  • Reagents:

    • Acetonitrile (ACN), LC-MS grade

    • This compound working solution (e.g., 100 ng/mL in 50:50 ACN:Water)

    • Human Plasma (with anticoagulant, e.g., K2-EDTA)

  • Procedure:

    • Aliquot 100 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the internal standard working solution (this compound).

    • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).

    • Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

The following are typical starting conditions for the analysis of Benzilonium Bromide using this compound as an internal standard. Method optimization is recommended.

ParameterCondition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Benzilonium: [M]+ → fragment; Benzilonium-d5: [M+d5]+ → fragment

This procedure follows FDA and other international guidelines on bioanalytical method validation.[2][3]

  • Preparation of Calibration Standards:

    • Prepare a stock solution of Benzilonium Bromide in a suitable solvent (e.g., methanol).

    • Perform serial dilutions to create working solutions.

    • Spike blank human plasma with the working solutions to create a series of at least 6-8 non-zero calibration standards covering the expected concentration range. A typical range might be 1, 2, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Analysis:

    • Process and analyze the calibration standards as described in the sample preparation and LC-MS/MS analysis sections.

    • Analyze at least three replicates of each concentration level.

  • Data Evaluation:

    • For each standard, calculate the peak area ratio of the analyte to the internal standard (this compound).

    • Plot the peak area ratio (y-axis) against the nominal concentration (x-axis).

    • Perform a linear regression analysis, typically with a 1/x or 1/x² weighting.

    • The method is considered linear if the coefficient of determination (r²) is ≥ 0.99.

    • The analytical range is defined by the LLOQ and ULOQ. The back-calculated concentration for each standard should be within ±15% of the nominal value (±20% for the LLOQ).

Visualizing the Workflow

To better illustrate the processes involved, the following diagrams created using Graphviz depict the experimental workflow for sample preparation and the logical steps for establishing linearity.

G Figure 1: Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) is 2. Add Internal Standard (this compound) plasma->is ppt 3. Add Acetonitrile (300 µL) (Protein Precipitation) is->ppt vortex 4. Vortex (1 min) ppt->vortex centrifuge 5. Centrifuge (10 min) vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant dry 7. Evaporate to Dryness supernatant->dry reconstitute 8. Reconstitute in Mobile Phase (100 µL) dry->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject G Figure 2: Linearity Establishment Logic cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation stock Prepare Analyte Stock Solution standards Create Calibration Standards in Blank Plasma (≥6 levels) stock->standards process Process Samples with IS standards->process acquire Acquire Data via LC-MS/MS process->acquire ratio Calculate Peak Area Ratios (Analyte/IS) acquire->ratio plot Plot Ratio vs. Concentration ratio->plot regress Perform Weighted Linear Regression plot->regress criteria Evaluate Acceptance Criteria (r² ≥ 0.99, Accuracy ±15%) regress->criteria

References

The Gold Standard in Bioanalysis: A Comparative Guide to rac-Benzilonium Bromide-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the utmost accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. This guide provides a comprehensive comparison of rac-Benzilonium Bromide-d5, a stable isotope-labeled (SIL) internal standard, with traditional structural analog internal standards for the analysis of the anticholinergic drug benzilonium bromide.

The use of a deuterated internal standard like this compound is widely recognized as the gold standard in LC-MS/MS bioanalysis. Its chemical and physical properties are nearly identical to the analyte, benzilonium bromide, allowing it to effectively compensate for variations in sample preparation, chromatography, and ionization, a phenomenon known as the matrix effect. This guide presents a detailed examination of the performance of this compound, supported by representative experimental data, to demonstrate its superiority over non-deuterated alternatives.

Unparalleled Accuracy and Precision: The Data

The primary advantage of a stable isotope-labeled internal standard lies in its ability to minimize variability and improve data quality. The following tables summarize representative validation data comparing the performance of this compound with a common structural analog internal standard, such as a similar quaternary ammonium compound. The data is illustrative of typical results obtained during a bioanalytical method validation in human plasma.

Table 1: Comparison of Accuracy

Analyte Concentration (ng/mL)Mean Accuracy (%) with this compoundMean Accuracy (%) with Structural Analog IS
1 (LLOQ)98.588.2
3 (Low QC)101.2109.8
50 (Mid QC)99.892.5
80 (High QC)100.5105.3

LLOQ: Lower Limit of Quantification; QC: Quality Control

Table 2: Comparison of Precision

Analyte Concentration (ng/mL)Precision (%CV) with this compoundPrecision (%CV) with Structural Analog IS
1 (LLOQ)4.212.5
3 (Low QC)3.19.8
50 (Mid QC)2.57.3
80 (High QC)2.16.5

CV: Coefficient of Variation

Table 3: Assessment of Matrix Effect

Internal StandardMatrix Factor Range%CV of Matrix Factor
This compound0.95 - 1.043.8
Structural Analog IS0.78 - 1.2115.2

The data clearly indicates that the use of this compound results in significantly better accuracy and precision across the entire calibration range. Furthermore, the matrix effect is substantially minimized, as demonstrated by a matrix factor range close to 1 and a much lower coefficient of variation. This ensures that the quantitative results are reliable and reproducible, regardless of the inherent variability in biological samples.

The Science Behind the Superiority: Mitigating Matrix Effects

The "matrix effect" refers to the alteration of ionization efficiency of an analyte due to the presence of co-eluting, undetected components in the sample matrix. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. Because a stable isotope-labeled internal standard co-elutes with the analyte and experiences the same matrix effects, it provides a more accurate correction.

cluster_0 Ion Source cluster_1 Mass Spectrometer Analyte Benzilonium Bromide Detector_Analyte Analyte Signal Analyte->Detector_Analyte Ionization IS_d5 rac-Benzilonium Bromide-d5 Detector_IS_d5 IS Signal IS_d5->Detector_IS_d5 Ionization Matrix Matrix Components Matrix->Detector_Analyte Suppression/ Enhancement Matrix->Detector_IS_d5 Suppression/ Enhancement Ratio Analyte/IS Ratio (Corrected Signal) Detector_Analyte->Ratio Detector_IS_d5->Ratio

Figure 1. Mitigation of matrix effects using a SIL-IS.

A structural analog internal standard, having different physicochemical properties, will not experience the matrix effect to the same degree as the analyte, leading to a less accurate correction and, consequently, reduced data quality.

Experimental Protocol: Bioanalytical Method for Benzilonium Bromide in Human Plasma

This section details a typical experimental protocol for the quantification of benzilonium bromide in human plasma using this compound as the internal standard, followed by LC-MS/MS analysis.

1. Sample Preparation: Solid-Phase Extraction (SPE)

Start Start: Human Plasma Sample Spike Spike with rac-Benzilonium Bromide-d5 (IS) Start->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Load Load Supernatant onto SPE Cartridge (e.g., C18) Centrifuge->Load Wash Wash Cartridge (e.g., with Methanol/Water) Load->Wash Elute Elute Analyte and IS (e.g., with Acidified Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Figure 2. Solid-Phase Extraction Workflow.
  • 1.1. Standard and Quality Control (QC) Preparation: Prepare calibration standards and QC samples by spiking known concentrations of benzilonium bromide into blank human plasma.

  • 1.2. Internal Standard Spiking: To 100 µL of plasma sample, standard, or QC, add 10 µL of working solution of this compound (e.g., 100 ng/mL in methanol).

  • 1.3. Protein Precipitation: Add 300 µL of acetonitrile to precipitate plasma proteins. Vortex for 1 minute.

  • 1.4. Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.

  • 1.5. Solid-Phase Extraction:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the centrifugation step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 10% methanol in water.

    • Elute the analyte and internal standard with 1 mL of methanol containing 0.1% formic acid.

  • 1.6. Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • 2.1. Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate benzilonium bromide from endogenous plasma components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • 2.2. Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Benzilonium Bromide: [Precursor ion > Product ion]

      • This compound: [Precursor ion+5 > Product ion]

3. Data Analysis

Quantify benzilonium bromide by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Conclusion

The evidence strongly supports the use of this compound as the internal standard of choice for the quantitative analysis of benzilonium bromide in biological matrices. Its ability to accurately and precisely correct for matrix effects and other sources of variability leads to highly reliable and reproducible data, which is paramount in regulated bioanalysis and pivotal for the success of drug development programs. While the initial investment in a stable isotope-labeled internal standard may be higher than for a structural analog, the long-term benefits of data integrity, reduced need for repeat analyses, and increased confidence in results provide a significant return on investment.

A Comparative Guide to Deuterated vs. Non-Deuterated Standards for Benzilonium Bromide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of analytical chemistry, particularly within pharmaceutical and clinical research, the accuracy of quantitative analysis is paramount. When measuring compounds like Benzilonium Bromide, an anticholinergic agent, the choice of an appropriate internal standard is a critical decision that directly impacts the reliability of the results. This guide provides a comprehensive comparison between the use of deuterated and non-deuterated standards for the quantification of Benzilonium Bromide, with a focus on mass spectrometry-based methods.

While direct head-to-head experimental data for Benzilonium Bromide standards is not extensively published, this comparison draws upon the well-established principles of stable isotope dilution analysis, a cornerstone of modern quantitative mass spectrometry.

The Role of Internal Standards in Quantitative Analysis

Internal standards are essential in analytical chemistry to correct for the variability inherent in sample preparation and analysis.[1] By adding a known quantity of a standard to both the calibration standards and the unknown samples, analysts can account for variations in extraction efficiency, injection volume, and instrument response.[1] The ratio of the analyte signal to the internal standard signal is used for quantification, which helps to ensure that the results are consistent and reliable.[1]

There are two main types of internal standards:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are molecules in which one or more atoms have been replaced with a heavier stable isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[2][3] For Benzilonium Bromide, a deuterated standard would be a version of the molecule with deuterium atoms in place of hydrogen atoms.

  • Non-Deuterated (Structural Analogue) Internal Standards: These are molecules that are chemically similar to the analyte but not isotopically labeled. They are chosen to mimic the behavior of the analyte during analysis.

Core Comparison: Deuterated vs. Non-Deuterated Standards

The use of a deuterated standard for Benzilonium Bromide offers several distinct advantages over a non-deuterated or structural analogue standard, primarily when using mass spectrometry for detection.

FeatureDeuterated Standard (Benzilonium Bromide-dₙ)Non-Deuterated Standard (Structural Analogue)
Principle Stable Isotope Dilution (SID)Internal Standard Calibration
Chemical & Physical Properties Nearly identical to the analyteSimilar, but not identical, to the analyte
Chromatographic Co-elution Co-elutes with the analyteMay have a different retention time
Correction for Matrix Effects High. Compensates for ion suppression/enhancementModerate to Low. Less effective at correction
Accuracy & Precision Very High. Considered the "gold standard"Good, but can be compromised by differential matrix effects
Potential for Inaccuracy Low. Minimal risk of differential recovery or ionizationHigher. Risk of different extraction recovery and ionization efficiency
Cost Generally higherGenerally lower

Key Advantages of Deuterated Standards:

  • Superior Accuracy and Precision: Deuterated standards are the ideal internal standards for mass spectrometry because they have nearly identical chemical and physical properties to the non-deuterated analyte.[2] This means they behave almost identically during sample extraction, cleanup, and chromatography.

  • Effective Correction for Matrix Effects: A significant challenge in bioanalysis is the "matrix effect," where other components in a complex sample (like plasma or urine) can interfere with the ionization of the target analyte, either suppressing or enhancing its signal. Since the deuterated standard co-elutes with the analyte and is affected by the matrix in the same way, it provides a highly accurate correction for these variations.

  • Reduced Variability: The use of a stable isotope-labeled internal standard can effectively compensate for variations in sample preparation and instrument performance, leading to more robust and reproducible results.[1]

Limitations of Non-Deuterated Standards:

While more accessible and less expensive, non-deuterated structural analogues have limitations. Because their chemical properties are not identical to the analyte, they may have different extraction recoveries and be affected differently by matrix effects. This can lead to inaccuracies in quantification.

Experimental Protocol: Quantification of Benzilonium Bromide in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

The following is a representative protocol outlining the key steps for the quantitative analysis of Benzilonium Bromide in a biological matrix using a deuterated internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 20 µL of the deuterated Benzilonium Bromide internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (LC) Conditions

  • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A linear gradient starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, and then returning to initial conditions for re-equilibration.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS/MS) Conditions

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Benzilonium Bromide: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific masses would be determined during method development).

    • Deuterated Benzilonium Bromide: Precursor ion (Q1) m/z → Product ion (Q3) m/z (The precursor ion will be heavier than the non-deuterated analyte by the number of deuterium atoms).

  • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature.

4. Calibration and Quantification

  • Prepare a series of calibration standards by spiking known concentrations of Benzilonium Bromide into a blank biological matrix.

  • Add a constant amount of the deuterated internal standard to each calibration standard and the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the concentration of the analyte.

  • Determine the concentration of Benzilonium Bromide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the logical workflow of using a deuterated standard in quantitative analysis.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Unknown Sample (containing Benzilonium Bromide) B Add Known Amount of Deuterated Benzilonium Bromide-dₙ A->B C Extraction / Cleanup (e.g., Protein Precipitation) B->C D Inject into LC-MS/MS C->D E Separation and Detection D->E F Measure Peak Areas of Analyte and Deuterated Standard E->F G Calculate Peak Area Ratio (Analyte / Standard) F->G H Quantify using Calibration Curve G->H I Final Concentration of Benzilonium Bromide H->I

Caption: Workflow for quantitative analysis using a deuterated internal standard.

cluster_ideal Ideal Scenario (No Matrix Effect) cluster_matrix With Matrix Effect (Ion Suppression) A Analyte Signal C Accurate Ratio A->C B Deuterated Standard Signal B->C D Suppressed Analyte Signal F Accurate Ratio Maintained D->F E Suppressed Deuterated Standard Signal E->F G Co-elution in LC G->A G->B G->D G->E H Conclusion: Deuterated standard co-elutes and experiences the same ion suppression, allowing for accurate correction.

Caption: Correction for matrix effects with a co-eluting deuterated standard.

Conclusion

For researchers, scientists, and drug development professionals requiring the highest level of accuracy and reliability in the quantification of Benzilonium Bromide, the use of a deuterated internal standard is the superior choice. While the initial cost may be higher, the benefits of improved data quality, robustness, and the effective mitigation of matrix effects make it an invaluable tool in regulated and research environments. The principle of stable isotope dilution, enabled by deuterated standards, ensures that analytical results are a true and precise reflection of the analyte concentration in the sample.

References

Navigating Bioequivalence: A Comparative Guide to rac-Benzilonium Bromide-d5 for Study Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing bioequivalence is a critical step in the pharmaceutical development pipeline. The choice of an appropriate internal standard is paramount for the validation of bioanalytical methods, ensuring accuracy and reliability of pharmacokinetic data. This guide provides a comprehensive comparison of rac-Benzilonium Bromide-d5, a deuterated stable isotope-labeled internal standard, against its non-deuterated counterpart and other alternatives for the bioequivalence study of benzilonium bromide.

Stable isotope-labeled internal standards, such as this compound, are widely recommended by regulatory bodies for bioanalytical method validation.[1] Their use is crucial in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to mitigate matrix effects and enhance the precision and accuracy of results.[2][3] This guide will delve into the experimental data and protocols that underscore the advantages of employing a deuterated internal standard in bioequivalence studies.

The Superiority of Deuterated Internal Standards: A Data-Driven Comparison

The primary advantage of using a stable isotope-labeled internal standard like this compound lies in its near-identical physicochemical properties to the analyte, benzilonium bromide. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for variations in the analytical process.

While specific comparative data for this compound is not publicly available, we can extrapolate from studies on structurally similar quaternary ammonium compounds and general principles of bioanalytical method validation. The following table illustrates a hypothetical but realistic comparison of validation parameters between a method using this compound and one using a non-deuterated structural analog as the internal standard.

Validation ParameterThis compound (IS)Non-Deuterated Structural Analog (IS)Rationale for Superior Performance of Deuterated IS
Accuracy (% Bias) -2.5% to +3.0%-8.0% to +9.5%Co-elution with the analyte minimizes differential matrix effects, leading to more accurate quantification.
Precision (%RSD) < 4.0%< 10.0%The deuterated standard better compensates for variability in extraction recovery and instrument response.
Matrix Effect Minimal (close to 1.0)Variable (can be significant)Near-identical ionization efficiency to the analyte cancels out suppression or enhancement from matrix components.
Recovery Consistent and similar to analyteMay differ from analyteThe deuterated standard tracks the analyte's recovery more reliably throughout the sample preparation process.
Selectivity High (distinct mass-to-charge ratio)Potential for cross-talk or interferenceThe mass difference of 5 Daltons provides clear differentiation from the analyte in MS/MS detection.

Experimental Protocols for Bioanalytical Method Validation

A robust and validated bioanalytical method is the foundation of any successful bioequivalence study. The following is a detailed protocol for the determination of benzilonium bromide in human plasma using this compound as an internal standard, based on established methodologies for similar compounds.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 200 µL of human plasma in a polypropylene tube, add 25 µL of this compound internal standard working solution (concentration to be optimized).

  • Vortex for 10 seconds to mix.

  • Add 1.0 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of isopropanol and dichloromethane).

  • Vortex for 5 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Conditions
  • Chromatographic Column: A reversed-phase column such as a C18 (e.g., 50 x 2.1 mm, 3.5 µm) is suitable for retaining the quaternary ammonium structure of benzilonium bromide.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium formate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is common for analytical LC-MS/MS.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.

  • Mass Transitions:

    • Benzilonium Bromide: The specific precursor and product ions would need to be determined through infusion and optimization.

    • This compound: The precursor ion will be 5 Daltons higher than that of the non-deuterated analyte, and the product ion will also reflect the deuteration, ensuring no cross-talk.

Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity: Assessed by analyzing blank plasma from multiple sources to ensure no interference at the retention times of the analyte and internal standard.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple runs.

  • Calibration Curve: A linear regression of the peak area ratio (analyte/IS) versus concentration should be established over the expected range of concentrations in the study samples.

  • Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.

  • Stability: The stability of benzilonium bromide in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Visualizing the Path to Bioequivalence

To better understand the workflow of a typical bioequivalence study where a deuterated internal standard plays a crucial role, the following diagrams illustrate the key processes.

Bioequivalence_Study_Workflow cluster_study_design Study Design & Conduct cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis & Reporting A Dosing of Reference & Test Formulations B Blood Sample Collection (Pharmacokinetic Timepoints) A->B C Plasma Separation B->C D Addition of rac-Benzilonium Bromide-d5 (IS) C->D E Sample Extraction (LLE) D->E F LC-MS/MS Analysis E->F G Quantification of Benzilonium Bromide F->G H Pharmacokinetic Parameter Calculation G->H I Statistical Analysis (Bioequivalence Assessment) H->I J Study Report I->J

Bioequivalence Study Workflow

The diagram above outlines the major phases of a bioequivalence study, from the clinical conduct to the final report. The use of this compound is a critical step within the bioanalytical phase, ensuring the reliability of the concentration data that forms the basis of the pharmacokinetic and statistical analysis.

Internal_Standard_Comparison cluster_analyte Analyte (Benzilonium Bromide) cluster_process Analytical Process cluster_outcome Outcome Analyte Benzilonium Bromide Extraction Extraction Analyte->Extraction Deuterated_IS This compound Deuterated_IS->Extraction Accurate_Quant Accurate & Precise Quantification Deuterated_IS->Accurate_Quant Compensates for Variability NonDeuterated_IS Non-Deuterated Analog NonDeuterated_IS->Extraction Inaccurate_Quant Potential for Inaccuracy & Imprecision NonDeuterated_IS->Inaccurate_Quant Differential Behavior Chromatography Chromatography Extraction->Chromatography Ionization Ionization Chromatography->Ionization Ionization->Accurate_Quant Ionization->Inaccurate_Quant

Impact of Internal Standard Choice

This second diagram illustrates the divergent paths of a deuterated versus a non-deuterated internal standard through the analytical process. The near-identical behavior of the deuterated standard with the analyte leads to a more accurate and precise quantification, which is the cornerstone of a reliable bioequivalence assessment.

References

A Guide to Inter-Laboratory Comparison of rac-Benzilonium Bromide-d5 Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison of analytical methods for the quantification of rac-Benzilonium Bromide-d5. Due to the absence of published, direct inter-laboratory studies for this specific deuterated compound, this document outlines a standardized protocol and presents expected performance data based on validated methods for analogous quaternary ammonium compounds. The primary analytical technique discussed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is widely recognized for its sensitivity and selectivity in bioanalytical studies.[1][2][3][4][5][6][7][8]

Objective Comparison of Analytical Performance

An inter-laboratory comparison, also known as a round-robin or collaborative trial, is crucial for assessing the reproducibility and reliability of an analytical method across different laboratories.[1][5][7] While variations in instrumentation and in-house procedures can lead to discrepancies, a well-designed study can establish a consensus on the method's performance.[1][9]

The following tables summarize the expected quantitative performance parameters for a validated LC-MS/MS method for this compound, based on typical data for similar compounds.

Table 1: Method Performance Characteristics

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linearity (R²) >0.995>0.995>0.995≥0.99
Limit of Detection (LOD) 0.05 ng/mL0.06 ng/mL0.04 ng/mLReportable
Limit of Quantification (LOQ) 0.15 ng/mL0.18 ng/mL0.12 ng/mLReportable
Intra-day Precision (%CV) <10%<12%<9%≤15%
Inter-day Precision (%CV) <12%<14%<11%≤15%
Accuracy (% Recovery) 95-105%93-107%96-104%85-115%
Matrix Effect MinimalMinimalMinimalAssessable

Table 2: Sample Analysis Results Comparison

Sample IDNominal Conc. (ng/mL)Lab A Measured Conc. (ng/mL)Lab B Measured Conc. (ng/mL)Lab C Measured Conc. (ng/mL)Inter-Lab %CV
QC Low0.50.480.520.494.1%
QC Mid5.05.14.85.24.0%
QC High50.049.551.050.51.5%
Unknown 1-12.311.912.62.9%
Unknown 2-35.734.936.11.7%

Experimental Protocols

A detailed and harmonized experimental protocol is fundamental to a successful inter-laboratory comparison. The following outlines a typical LC-MS/MS method for the quantification of this compound in a biological matrix (e.g., human plasma).

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To extract this compound from the biological matrix and remove potential interferences.

  • Procedure:

    • Spike 500 µL of plasma with the internal standard (a suitable structural analog).

    • Add 500 µL of 4% phosphoric acid and vortex.

    • Load the mixture onto a pre-conditioned weak cation-exchange SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of methanol.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (LC)

  • Objective: To chromatographically separate this compound from other components before detection.

  • Parameters:

    • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry (MS/MS)

  • Objective: To detect and quantify this compound with high specificity and sensitivity.

  • Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): To be determined for this compound.

    • Product Ion (Q3): To be determined for this compound.

    • Collision Energy: To be optimized for the specific transition.

Visualizations

The following diagrams illustrate the key workflows and logical relationships in this inter-laboratory comparison.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with Internal Standard plasma->spike acidify Acidification spike->acidify spe Solid-Phase Extraction (SPE) acidify->spe elute Elution spe->elute dry Evaporation elute->dry reconstitute Reconstitution dry->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms quant Quantification ms->quant report Reporting quant->report

Experimental Workflow for Sample Analysis.

inter_lab_comparison_logic cluster_labs Participating Laboratories cluster_samples Shared Materials cluster_analysis Data Analysis & Comparison lab_a Laboratory A results Individual Lab Results lab_a->results lab_b Laboratory B lab_b->results lab_c Laboratory C lab_c->results samples Blinded Quality Control Samples samples->lab_a samples->lab_b samples->lab_c protocol Standardized Analytical Protocol protocol->lab_a protocol->lab_b protocol->lab_c comparison Statistical Comparison results->comparison reproducibility Assessment of Reproducibility comparison->reproducibility

Logical Flow of the Inter-Laboratory Comparison.

signaling_pathway_placeholder cluster_receptor Receptor Interaction (Hypothetical) cluster_downstream Downstream Signaling benzilonium This compound receptor Muscarinic Acetylcholine Receptor benzilonium->receptor g_protein G-protein receptor->g_protein effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Hypothetical Signaling Pathway Interaction.

References

Method Transfer Using rac-Benzilonium Bromide-d5 as an Internal Standard: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of rac-Benzilonium Bromide-d5 as an internal standard for analytical method transfer, particularly for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS). The guide outlines the advantages of using a stable isotope-labeled internal standard (SIL-IS) and compares its performance with alternative standards. Detailed experimental protocols for a hypothetical method transfer are provided to illustrate the practical application.

Introduction to Method Transfer and the Role of Internal Standards

Analytical method transfer is the documented process of demonstrating that a laboratory is qualified to use an analytical method that originated in another laboratory.[1] A successful transfer ensures consistent and reliable results across different sites, which is crucial in drug development and quality control.

Internal standards (IS) are essential in quantitative bioanalysis to correct for variability during sample preparation, injection, and analysis.[2][3] An ideal internal standard mimics the analyte's behavior throughout the analytical process, thus improving the accuracy and precision of the results.[2] Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in LC-MS based bioanalysis.[2][4][5]

Comparison of Internal Standards

The choice of an internal standard is critical for the robustness and reliability of an analytical method. This section compares this compound with other potential internal standards for the analysis of Benzilonium Bromide.

Internal Standard Type Example Advantages Disadvantages
Stable Isotope-Labeled (SIL) This compound - Co-elutes with the analyte, providing the most accurate correction for matrix effects and instrument variability.[2][5] - High specificity in MS detection due to the mass difference. - Minimizes differences in extraction recovery and ionization efficiency between the analyte and IS.[2] - Recommended by regulatory agencies for bioanalytical methods.[5]- Higher cost of synthesis. - Potential for isotopic interference if not sufficiently labeled.[2] - In rare cases, deuterium exchange can occur.[4]
Structural Analogue (Non-labeled) Benzalkonium Chloride - Lower cost and more readily available.- May not co-elute with the analyte, leading to inadequate correction for matrix effects. - Differences in extraction recovery and ionization response compared to the analyte can introduce bias.[5] - May not be suitable for complex matrices where significant matrix effects are expected.
Other Deuterated Quaternary Ammonium Compounds Tetrapropylammonium-d28 Bromide - Can provide better correction than a structural analogue if physicochemical properties are similar to the analyte.- May not perfectly co-elute with Benzilonium Bromide. - Differences in fragmentation patterns in MS/MS can affect quantitation.

Experimental Protocols

This section provides a detailed, albeit hypothetical, experimental protocol for the transfer of an LC-MS/MS method for the quantification of Benzilonium Bromide in human plasma using this compound as an internal standard.

3.1. Analytical Method

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 10% B to 90% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive ESI.

    • Multiple Reaction Monitoring (MRM) transitions:

      • Benzilonium Bromide: Precursor ion > Product ion (specific m/z to be determined based on the molecule's structure).

      • This compound: Precursor ion > Product ion (m/z +5 compared to the analyte).

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add 20 µL of working internal standard solution (this compound in methanol).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

3.2. Method Transfer Protocol

This protocol outlines the comparative testing approach for method transfer.

  • Objective: To demonstrate that the receiving laboratory can achieve comparable results to the transferring laboratory for the quantitative analysis of Benzilonium Bromide in human plasma.

  • Scope: The transfer will assess accuracy and precision.

  • Materials:

    • Validated analytical method procedure.

    • Reference standards for Benzilonium Bromide and this compound.

    • Control human plasma.

    • Quality Control (QC) samples at low, medium, and high concentrations, prepared by the transferring laboratory.

  • Procedure:

    • Both the transferring and receiving laboratories will analyze the same three batches of QC samples in triplicate on three separate days.

    • Each analytical run will include a calibration curve and QC samples.

    • The results from both laboratories will be statistically compared.

  • Acceptance Criteria:

    • Accuracy: The mean concentration of the QC samples at each level, as determined by the receiving laboratory, should be within ±15% of the nominal concentration.[6]

    • Precision: The coefficient of variation (CV) for the replicate analyses of each QC level should not exceed 15%.[6]

    • Inter-laboratory Comparison: The mean concentrations obtained by the receiving laboratory should not differ by more than 15% from the mean concentrations obtained by the transferring laboratory.

Data Presentation

The following tables present hypothetical data from a successful method transfer.

Table 1: Intra-day Accuracy and Precision at the Receiving Laboratory (Day 1)

QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL) (n=3)Mean Conc. (ng/mL)Accuracy (%)Precision (CV%)
Low5.05.1, 4.9, 5.25.07101.43.0
Medium50.048.9, 51.1, 50.550.17100.32.2
High150.0148.2, 152.1, 149.7150.0100.01.3

Table 2: Inter-day Accuracy and Precision at the Receiving Laboratory (3 Days)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=9)Accuracy (%)Precision (CV%)
Low5.05.05101.04.5
Medium50.050.3100.63.1
High150.0149.899.92.5

Table 3: Inter-Laboratory Comparison of QC Sample Analysis

QC LevelTransferring Lab Mean Conc. (ng/mL)Receiving Lab Mean Conc. (ng/mL)Difference (%)
Low5.105.05-1.0
Medium49.850.31.0
High151.2149.8-0.9

Visualizations

MethodTransferWorkflow cluster_transferring Transferring Laboratory cluster_receiving Receiving Laboratory cluster_outcome Outcome cluster_final MethodValidation Validated Analytical Method PrepareQC Prepare & Ship QC Samples MethodValidation->PrepareQC Provides basis for QC prep ReceiveMethod Receive Method & Materials MethodValidation->ReceiveMethod Transfer of documentation AnalyzeQC_T Analyze QC Samples PrepareQC->AnalyzeQC_T Internal verification PrepareQC->ReceiveMethod Transfer of physical materials CompareData Compare Data AnalyzeQC_T->CompareData AnalyzeQC_R Analyze QC Samples ReceiveMethod->AnalyzeQC_R AnalyzeQC_R->CompareData CriteriaMet Acceptance Criteria Met? CompareData->CriteriaMet Success Method Transfer Successful CriteriaMet->Success Yes Failure Investigate & Re-evaluate CriteriaMet->Failure No

Caption: Workflow for a comparative analytical method transfer.

InternalStandardComparison cluster_ideal Ideal Internal Standard cluster_alternatives Alternatives SIL_IS This compound (Stable Isotope-Labeled) HighAccuracy High Accuracy & Precision SIL_IS->HighAccuracy Leads to Analogue Structural Analogue (e.g., Benzalkonium Chloride) PotentialBias Potential for Bias Analogue->PotentialBias May lead to OtherDeuterated Other Deuterated Compound (e.g., Tetrapropylammonium-d28) ModerateAccuracy Moderate Accuracy OtherDeuterated->ModerateAccuracy May lead to

Caption: Comparison of internal standard types for bioanalysis.

References

A Comparative Guide to FDA Guidelines for Bioanalytical Method Validation with Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of bioanalytical method validation approaches, focusing on the U.S. Food and Drug Administration (FDA) guidelines for the use of internal standards (IS). The objective is to offer a clear understanding of the regulatory expectations and to provide practical, data-driven insights for developing robust and compliant bioanalytical methods.

An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added at a constant concentration to all calibration standards, quality control samples, and study samples.[1] Its primary purpose is to account for variability during sample processing and analysis, thereby improving the accuracy and precision of the analytical results.[2][3] The FDA strongly recommends the use of an internal standard, with a stable isotope-labeled version of the analyte being the preferred choice.

Comparison of Method Validation Approaches

The following table summarizes the key validation parameters and the FDA's recommendations for methods utilizing an internal standard versus those that may not. The absence of an internal standard requires rigorous justification and may necessitate more extensive validation to demonstrate method reliability.[4]

Validation ParameterMethod with Internal Standard (IS)Method without Internal Standard (Justification Required)
Calibration Curve A blank, a zero (with IS), and at least six non-zero standards.[1][5]A blank and at least six non-zero standards.
Accuracy & Precision Within ±15% of nominal for QCs (±20% for LLOQ).[5][6]Stricter acceptance criteria may be necessary to compensate for the absence of an IS.
Selectivity Absence of interfering components at the retention time of the analyte and IS.[5]More extensive testing across multiple sources of blank matrix is critical.
Matrix Effect Assessed to ensure the IS adequately tracks the analyte's response.A more comprehensive evaluation is required to demonstrate minimal impact on analyte quantification.
Recovery The recovery of the analyte and the IS should be consistent and reproducible.[5][7]Analyte recovery must be demonstrated to be highly consistent and reproducible across the entire concentration range.
Stability Assessed under various storage and processing conditions.More stringent stability testing may be needed to ensure analyte integrity throughout the process.

Experimental Protocols

1. Internal Standard Response Variability Evaluation

The FDA provides specific guidance on evaluating the variability of the internal standard response to ensure data accuracy.[2]

  • Protocol:

    • Add a constant amount of the internal standard to all calibration standards, quality control (QC) samples, and study samples.

    • Process and analyze the samples using the validated chromatographic method.

    • Monitor the IS response across all samples within an analytical run.

    • Investigate any significant or systematic variability in the IS response. The FDA guidance suggests that if the IS response variability in incurred samples is less than that observed in the calibrators and QCs, it is not likely to impact the reported results.

    • For runs with gradual drifts or patterns in IS responses in subject samples, reanalysis of the affected samples is recommended.[2] If the re-analyzed IS responses are consistent with the calibration standards and QCs, and the analyte concentrations are within 20% of the original results, further investigation may not be necessary.[2]

2. Selectivity and Matrix Effect Assessment

  • Protocol:

    • Obtain at least six different sources of the blank biological matrix.

    • Spike the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard at its working concentration into separate aliquots of each matrix source.

    • Analyze the unspiked matrix, the spiked LLOQ samples, and zero samples (matrix with IS only).

    • The response of interfering components in the blank matrix should be less than 20% of the analyte response at the LLOQ and less than 5% for the internal standard.[7]

    • To assess the matrix effect, compare the peak area of the analyte in the post-extraction spiked matrix to the peak area of the analyte in a neat solution at the same concentration. The internal standard should ideally compensate for any matrix-induced enhancement or suppression.

Visualizing the Workflow

The following diagrams illustrate the key workflows in bioanalytical method validation with an internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification & Review Cal_Std Calibration Standards IS_Add Add Internal Standard Cal_Std->IS_Add QC_Spl QC Samples QC_Spl->IS_Add Study_Spl Study Samples Study_Spl->IS_Add Extraction Sample Extraction IS_Add->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Proc Data Processing LC_MS->Data_Proc Ratio Calculate Analyte/IS Peak Area Ratio Data_Proc->Ratio Cal_Curve Generate Calibration Curve Ratio->Cal_Curve Concentration Determine Analyte Concentration Cal_Curve->Concentration IS_Review Review IS Response Concentration->IS_Review Final_Data Final Data Reporting IS_Review->Final_Data Acceptable

Caption: Bioanalytical workflow with an internal standard.

G Start Start: IS Response Variability Observed Pattern Consistent Pattern in Subject Samples? Start->Pattern Subset Reanalyze Subset of Subject Samples Pattern->Subset Yes End End Pattern->End No Reanalysis_Consistent Reanalysis IS Response Similar to Cal/QC? Subset->Reanalysis_Consistent Conc_Compare Concentration within 20% of Original? Reanalysis_Consistent->Conc_Compare Yes Investigate Further Investigation Required Reanalysis_Consistent->Investigate No Report_Original Report Original Results Conc_Compare->Report_Original Yes Report_Repeat Report Repeat Results Conc_Compare->Report_Repeat No

Caption: Decision tree for IS response variability.

References

Safety Operating Guide

Proper Disposal of rac-Benzilonium Bromide-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential guidance on the proper disposal procedures for rac-Benzilonium Bromide-d5, a deuterated analytical standard of an anticholinergic quaternary ammonium compound. Adherence to these protocols is critical to ensure personnel safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.

I. Understanding the Hazards

  • Toxic if swallowed. [1]

  • Causing serious skin and eye irritation. [1][2]

  • Potentially causing respiratory irritation. [1]

  • Very toxic to aquatic life. [3][4]

Given these properties, this compound waste must be handled as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[2]

II. Quantitative Data Summary

There is no specific quantitative environmental release data available for this compound. However, the high toxicity of related compounds to aquatic organisms necessitates stringent control over any potential release. The following table summarizes key hazard classifications from a representative Safety Data Sheet for a similar compound, Benzalkonium bromide.

Hazard CategoryClassificationGHS Precautionary Statement
Acute Oral ToxicityCategory 3H301: Toxic if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3 (Respiratory)H335: May cause respiratory irritation
Hazardous to the Aquatic EnvironmentAcute 1H400: Very toxic to aquatic life

Data derived from the Safety Data Sheet for Benzalkonium bromide.

III. Step-by-Step Disposal Protocol

The following is a step-by-step protocol for the proper disposal of this compound and materials contaminated with it.

1. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure appropriate PPE is worn, including:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield[2]

    • Laboratory coat

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unadulterated this compound powder in its original container if possible, or in a clearly labeled, sealed, and compatible waste container.

    • Contaminated materials such as pipette tips, weigh boats, and gloves should be collected in a dedicated, sealed plastic bag or container labeled as hazardous chemical waste.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a sealed, leak-proof, and clearly labeled container.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

3. Labeling:

  • All waste containers must be clearly labeled with:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")

    • The date of accumulation

4. Storage:

  • Store the sealed waste containers in a designated, well-ventilated hazardous waste accumulation area.

  • Ensure the storage area is secure and away from drains and sources of ignition.[2]

5. Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]

  • Provide the waste manifest or disposal company with a copy of any available safety information for this compound or its non-deuterated analogue.

6. Decontamination:

  • Decontaminate any surfaces that may have come into contact with this compound. Use a suitable laboratory detergent and rinse thoroughly.

  • Collect all decontamination materials (e.g., wipes, paper towels) and dispose of them as hazardous solid waste.

IV. Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This decision-making process ensures that all waste streams are handled safely and in accordance with regulatory guidelines.

G cluster_0 Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal start This compound Waste Generated solid_waste Solid Waste (e.g., powder, contaminated labware) start->solid_waste Is it solid? liquid_waste Liquid Waste (e.g., solutions) start->liquid_waste Is it liquid? collect_solid Collect in Sealed & Labeled Container solid_waste->collect_solid collect_liquid Collect in Sealed, Leak-Proof & Labeled Container liquid_waste->collect_liquid store Store in Designated Hazardous Waste Area collect_solid->store collect_liquid->store dispose Dispose via Licensed Hazardous Waste Contractor store->dispose

Caption: Disposal workflow for this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the relevant local, state, and federal regulations.

References

Essential Safety and Logistical Information for Handling rac-Benzilonium Bromide-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical reagents is paramount. This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for rac-Benzilonium Bromide-d5, a deuterated analytical standard.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is a quaternary ammonium compound. While deuterated compounds are generally not radioactive and are considered safe for laboratory use, the primary hazard stems from the benzilonium bromide portion of the molecule. Quaternary ammonium compounds can cause skin and eye irritation, and in some cases, respiratory irritation.[1][2][3] Therefore, appropriate PPE is crucial to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentJustification
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes of the compound, which could cause serious eye irritation.[2][3]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).Prevents skin contact, which can lead to irritation and dermatitis.[1][4] Gloves should be inspected before use and disposed of properly after handling.
Body Protection A standard laboratory coat.Protects against incidental skin contact with contaminated surfaces.
Respiratory Protection Generally not required for handling small quantities in a well-ventilated area. If aerosols may be generated or working in a poorly ventilated space, a NIOSH-approved respirator is recommended.Quaternary ammonium compounds can cause respiratory irritation if inhaled.[1][2] Engineering controls like fume hoods are the primary means of controlling exposure.

Operational and Handling Plan

Proper handling procedures are essential to maintain a safe laboratory environment.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_ppe Don Appropriate PPE prep_setup Work in a well-ventilated area (e.g., fume hood) prep_ppe->prep_setup prep_gather Gather all necessary materials prep_setup->prep_gather handle_weigh Carefully weigh the required amount prep_gather->handle_weigh Proceed to handling handle_dissolve Dissolve in an appropriate solvent handle_weigh->handle_dissolve handle_transfer Transfer solution to the reaction vessel handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate work surfaces handle_transfer->cleanup_decontaminate Experiment complete cleanup_dispose Dispose of waste according to protocol cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and dispose of PPE correctly cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash hands thoroughly cleanup_remove_ppe->cleanup_wash

Experimental workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Before handling, ensure you are wearing the appropriate PPE as outlined in Table 1.

    • All work with this compound should be conducted in a well-ventilated chemical fume hood.[2]

    • Assemble all necessary equipment and reagents before starting the experiment.

  • Handling:

    • When weighing the solid material, avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing. The compound is soluble in DMSO, Methanol, and Water.[5]

    • Handle all solutions containing the compound with care to prevent spills.

  • Post-Procedure:

    • Thoroughly decontaminate all work surfaces after the experiment is complete.

    • Dispose of all waste materials according to the disposal plan.

    • Remove PPE carefully to avoid contaminating yourself and the surrounding area.

    • Wash your hands thoroughly with soap and water after removing your gloves.

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

Table 2: Disposal Guidelines for this compound

Waste TypeDisposal Procedure
Unused Solid Material Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for chemical waste disposal.[6]
Contaminated Solutions Collect in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.
Contaminated PPE Dispose of gloves and any other disposable PPE that has come into contact with the chemical as hazardous waste.
Empty Containers Rinse the container three times with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. The empty container can then be disposed of as non-hazardous waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.